Anilopam
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(7-methoxy-4-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-15-13-18-14-20(23-2)8-5-17(18)10-12-22(15)11-9-16-3-6-19(21)7-4-16/h3-8,14-15H,9-13,21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCHTURXQMPGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CCN1CCC3=CC=C(C=C3)N)C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016515 | |
| Record name | Anilopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53716-46-4, 2650709-38-7 | |
| Record name | (-)-4-[2-(1,2,4,5-Tetrahydro-8-methoxy-2-methyl-3H-3-benzazepin-3-yl)ethyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53716-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anilopam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053716464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anilopam, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2650709387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anilopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANILOPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34E9Q468RT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Anilopam's Interaction with Opioid Receptors: A Technical Guide to its Presumed Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anilopam is identified as an opioid analgesic belonging to the benzazepine class, developed in the 1960s but never brought to market. It is characterized as an agonist at opioid receptors. While specific quantitative data on its binding affinity, potency, and efficacy at the various opioid receptor subtypes (μ, δ, κ) are not available in the public domain, this guide will detail the presumed mechanism of action based on its classification as an opioid agonist. Furthermore, it will provide the standard experimental protocols and data presentation formats used to characterize such compounds, offering a framework for any future investigation into this compound or similar molecules.
General Mechanism of Action of Opioid Receptor Agonists
Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, are members of the G-protein coupled receptor (GPCR) superfamily. The analgesic and other physiological effects of opioid agonists are mediated through the activation of these receptors, which are primarily coupled to inhibitory G-proteins (Gi/o).
Upon agonist binding, the opioid receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. This process involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit. The activated Gα-GTP subunit and the Gβγ dimer then dissociate and interact with various intracellular effector systems to produce the cellular response.
The primary downstream effects of opioid receptor activation include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of Ion Channels:
-
The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This reduces neuronal excitability.
-
The Gβγ subunit also inhibits N-type voltage-gated calcium channels, which reduces calcium influx and subsequently decreases the release of neurotransmitters such as glutamate and substance P from presynaptic terminals.
-
These actions collectively lead to a reduction in neuronal excitability and the inhibition of pain signaling pathways.
Signaling Pathway Diagram
Caption: General signaling pathway of an opioid agonist like this compound.
Quantitative Data on this compound's Opioid Receptor Interaction
As this compound was never marketed and its development did not proceed to extensive clinical trials, there is a lack of publicly available data regarding its specific binding affinities, potencies, and efficacies at the mu, delta, and kappa opioid receptors. The following table is presented as a template for how such data would be structured.
| Parameter | Mu (μ) Opioid Receptor | Delta (δ) Opioid Receptor | Kappa (κ) Opioid Receptor |
| Binding Affinity (Ki) | Data not available | Data not available | Data not available |
| Potency (EC50/IC50) | Data not available | Data not available | Data not available |
| Efficacy (Emax) | Data not available | Data not available | Data not available |
Experimental Protocols for Characterization
The following are detailed methodologies for the key experiments that would be conducted to determine the quantitative data for this compound's interaction with opioid receptors.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation:
-
Cell lines stably expressing the human mu, delta, or kappa opioid receptor (e.g., CHO or HEK293 cells) are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for μ, [³H]Naltrindole for δ, [³H]U69,593 for κ) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard opioid antagonist (e.g., naloxone).
-
The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
[³⁵S]GTPγS Binding Functional Assay
This functional assay measures the ability of an agonist to activate G-proteins coupled to the opioid receptor, providing information on potency (EC50) and efficacy (Emax).
Methodology:
-
Membrane Preparation:
-
Cell membranes expressing the opioid receptor of interest are prepared as described for the radioligand binding assay.
-
-
Assay Procedure:
-
Membranes are incubated in an assay buffer containing GDP (to ensure G-proteins are in their inactive state), [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of the test compound (this compound).
-
The reaction is typically incubated for 30-60 minutes at 30°C.
-
-
Separation and Detection:
-
The assay is terminated by filtration through glass fiber filters.
-
The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
-
Data Analysis:
-
Basal binding is measured in the absence of the agonist.
-
A dose-response curve is generated by plotting the stimulated binding against the logarithm of the agonist concentration.
-
The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal stimulation above basal) are determined by non-linear regression.
-
Caption: Workflow for a [³⁵S]GTPγS binding functional assay.
cAMP Accumulation Functional Assay
This assay measures the inhibition of adenylyl cyclase activity following opioid receptor activation.
Methodology:
-
Cell Culture and Treatment:
-
Whole cells expressing the opioid receptor of interest are used.
-
Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are then stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of the test compound (this compound).
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
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The intracellular cAMP concentration is measured using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
-
Data Analysis:
-
A dose-response curve is constructed by plotting the percentage inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration.
-
The IC50 (the concentration of agonist that causes 50% inhibition) and the maximum percentage inhibition are determined.
-
Caption: Workflow for a cAMP accumulation functional assay.
Conclusion
This compound is classified as an opioid receptor agonist and is presumed to exert its analgesic effects through the canonical G-protein signaling pathway common to this class of drugs. This involves the inhibition of adenylyl cyclase and modulation of ion channels, leading to a decrease in neuronal excitability and nociceptive signaling. Due to its status as a non-marketed compound, detailed pharmacological data quantifying its interaction with mu, delta, and kappa opioid receptors are not available in the public literature. The experimental protocols detailed in this guide represent the standard methodologies that would be employed to fully characterize the mechanism of action of this compound and provide the quantitative data necessary for a comprehensive understanding of its pharmacological profile.
In-Depth Technical Guide: Synthesis and Chemical Properties of Anilopam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anilopam is a synthetic opioid analgesic belonging to the benzazepine class of compounds. It functions as an agonist at μ-opioid receptors, indicating its potential for pain management. This document provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of this compound, tailored for professionals in drug development and scientific research. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the known information and provides logical extrapolations based on related compounds and general pharmacological principles.
Chemical Properties
This compound is chemically classified as a synthetic benzazepine derivative. Its core structure consists of a substituted benzazepine ring system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-[2-(7-methoxy-4-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]aniline | |
| Molecular Formula | C₂₀H₂₆N₂O | |
| Molecular Weight | 310.43 g/mol | |
| Melting Point | 90-92°C | |
| Appearance | Solid |
Synthesis
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of this compound based on established methods for analogous compounds. This protocol is for illustrative purposes and would require optimization.
Step 1: Bischler-Napieralski Cyclization A substituted phenylacetic acid derivative and N-(p-aminophenethyl)formamide are reacted in the presence of a dehydrating agent such as phosphorus pentoxide or polyphosphoric acid at elevated temperatures to yield a dihydroisoquinoline intermediate.
Step 2: Reduction of the Dihydroisoquinoline The resulting dihydroisoquinoline is reduced to the corresponding tetrahydroisoquinoline using a reducing agent like sodium borohydride.
Step 3: N-Alkylation The secondary amine of the tetrahydroisoquinoline is alkylated with a suitable methylating agent (e.g., methyl iodide) to introduce the N-methyl group.
Step 4: Removal of the Formyl Protecting Group The formyl protecting group on the p-aminophenethyl moiety is removed under acidic or basic conditions to yield the final product, this compound.
Mechanism of Action
This compound is an agonist at μ-opioid receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade leading to analgesia.
Signaling Pathway
The binding of this compound to the μ-opioid receptor is expected to trigger the following intracellular events:
Caption: this compound's μ-opioid receptor signaling pathway.
Upon binding, this compound stabilizes an active conformation of the μ-opioid receptor, leading to the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. The activated Gαi/o subunit dissociates and inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels, reducing neurotransmitter release, and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability. Collectively, these actions at the cellular level produce an analgesic effect.
Table 2: Expected Pharmacological Parameters for this compound
| Parameter | Description | Expected Range/Effect |
| Binding Affinity (Ki) | Concentration of this compound required to occupy 50% of μ-opioid receptors. | Low nM range, typical for potent opioid agonists. |
| EC₅₀ (GTPγS Assay) | Concentration of this compound that produces 50% of the maximal response in a GTPγS binding assay. | Sub-μM to low nM range. |
| Emax (GTPγS Assay) | Maximum efficacy of this compound in stimulating GTPγS binding, relative to a standard full agonist. | High, characteristic of a full or high-efficacy partial agonist. |
| IC₅₀ (cAMP Assay) | Concentration of this compound that causes 50% inhibition of forskolin-stimulated cAMP production. | Correlates with EC₅₀ from GTPγS assay. |
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize μ-opioid receptor agonists like this compound.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the μ-opioid receptor.
Caption: Workflow for a radioligand binding assay.
Protocol:
-
Cell membranes expressing the human μ-opioid receptor are prepared.
-
Membranes are incubated with a known concentration of a radiolabeled μ-opioid receptor ligand (e.g., [³H]DAMGO) and a range of concentrations of this compound.
-
The incubation is carried out at a specific temperature for a set time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, and the Ki is calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the ability of this compound to activate G-proteins coupled to the μ-opioid receptor.
Protocol:
-
Cell membranes expressing the μ-opioid receptor are incubated with varying concentrations of this compound.
-
A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is added to the reaction mixture.
-
Upon receptor activation by this compound, the G-protein binds [³⁵S]GTPγS.
-
The amount of bound [³⁵S]GTPγS is quantified, typically by scintillation proximity assay (SPA) or filtration.
-
The data is used to generate a dose-response curve and determine the EC₅₀ and Emax values for this compound.
cAMP Assay
This assay measures the functional consequence of Gαi/o activation, which is the inhibition of adenylyl cyclase.
Protocol:
-
Whole cells expressing the μ-opioid receptor are pre-treated with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
The cells are then treated with varying concentrations of this compound.
-
The intracellular cAMP levels are measured using various methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
-
The ability of this compound to inhibit forskolin-stimulated cAMP production is quantified to determine its IC₅₀ value.
Conclusion
This compound is a potent μ-opioid receptor agonist with a chemical structure based on the benzazepine scaffold. While detailed synthetic and pharmacological data are not extensively published, this guide provides a robust framework for understanding its chemical properties, a plausible synthetic approach, and its mechanism of action. The provided experimental protocols offer a starting point for researchers aiming to further characterize this compound and similar compounds in the pursuit of novel analgesic drug development. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound.
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Nefopam
Acknowledgment of Data Unavailability for Anilopam
An in-depth review of scientific literature and pharmaceutical databases reveals a significant scarcity of public information regarding the pharmacokinetics and pharmacodynamics of this compound. Developed by Pentwell in the 1960s under the identifier PR 786-723, this compound is classified as a benzazepine opioid analgesic.[1] While it is known to be an agonist at opioid receptors, specifically the µ-opioid receptor, the compound was never marketed, and detailed clinical or preclinical data, including pharmacokinetic parameters and comprehensive pharmacodynamic profiles, are not available in the public domain.[1][2][3]
Due to this lack of data, it is not possible to provide a detailed technical guide on this compound that would meet the core requirements of in-depth quantitative data, experimental protocols, and signaling pathways.
Surrogacy with Nefopam for Illustrative Purposes
To fulfill the user's request for a structurally complete and technically detailed guide, this document will proceed by using Nefopam as a surrogate compound. Nefopam is a well-documented, centrally-acting, non-opioid analgesic.[3] While chemically distinct from this compound, it serves as an excellent example for demonstrating the required data presentation, experimental protocol description, and visualization of mechanisms of action that are standard in a drug development whitepaper. The following sections on Nefopam are provided to illustrate the format and depth of a typical technical guide for a research and development audience.
Audience: Researchers, scientists, and drug development professionals.
Introduction to Nefopam
Nefopam is a non-steroidal, centrally-acting analgesic used for the management of acute and chronic pain.[4] It occupies a unique position in pain management as it does not belong to the opioid, NSAID, or paracetamol classes of analgesics. Its distinct mechanism of action makes it a valuable component of multimodal analgesia strategies.[3]
Pharmacokinetics of Nefopam
The pharmacokinetic profile of Nefopam has been characterized in various studies, including in specific populations such as the elderly. The data presented below is derived from a study involving elderly patients receiving a 20 mg intravenous infusion of Nefopam over 30 minutes.
Table 1: Population Pharmacokinetic Parameters of Nefopam in Elderly Patients
| Parameter | Mean Value | Between-Subject Variability (%) |
| Clearance (CL) | 17.3 L/h | 53.2% |
| Volume of Distribution (Vd) | 114 L | 121% |
| Intercompartmental Clearance (Q) | 80.7 L/h | 79% |
| Peripheral Volume of Distribution (Vp) | 208 L | 63.6% |
Data sourced from a population pharmacokinetic study in elderly patients.
Pharmacodynamics and Mechanism of Action of Nefopam
Nefopam's analgesic effect is multifactorial, involving the modulation of several neurotransmitter systems in the central nervous system. It does not act via opioid receptors.
Key Mechanisms:
-
Monoamine Reuptake Inhibition: Nefopam inhibits the synaptic reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their inhibitory effect on descending pain pathways.[4]
-
Ion Channel Blockade: It has been demonstrated that Nefopam blocks voltage-gated sodium and calcium channels. This action reduces neuronal excitability and diminishes the propagation of pain signals.[4]
-
Anticholinergic Effects: Nefopam also exhibits anticholinergic properties, inhibiting the action of acetylcholine, which is involved in pain signal transmission.[4]
Signaling Pathway of Nefopam's Action
Caption: Mechanism of action of Nefopam.
Experimental Protocols
Protocol for Population Pharmacokinetic Study of Nefopam
This section details the methodology used in a study to determine the population pharmacokinetics of Nefopam in an elderly population.
-
Patient Cohort: 48 elderly patients, aged 65-99 years, with varying degrees of renal function (normal, moderate, and severe impairment) were enrolled.
-
Drug Administration: A single 20 mg dose of Nefopam was administered as a 30-minute intravenous infusion postoperatively.
-
Glomerular Filtration Rate (GFR) Measurement: To assess renal function, a 1-minute intravenous infusion of iohexol was administered concurrently with the Nefopam infusion.
-
Blood Sampling: Blood samples were collected at predetermined time points to measure the plasma concentrations of Nefopam, its metabolite desmethyl-nefopam, and iohexol.
-
Bioanalytical Method: Plasma concentrations of the analytes were determined using a validated chromatographic method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis:
-
A nonlinear mixed-effects modeling approach was used to analyze the concentration-time data for Nefopam and desmethyl-nefopam. The software used was Monolix version 4.1.3.
-
A two-compartment open model was selected to describe the pharmacokinetics of Nefopam.
-
The influence of covariates (e.g., renal function, age, weight) on pharmacokinetic parameters was investigated.
-
-
Pharmacodynamic Assessment: The relationship between Nefopam exposure (e.g., AUC, Cmax) and clinical outcomes (morphine requirement, adverse effects like tachycardia and nausea/vomiting) was evaluated using logistic regression.
Experimental Workflow Diagram
Caption: Workflow for a population pharmacokinetic study.
Clinical Efficacy and Safety
Clinical trials have demonstrated the analgesic efficacy of Nefopam. In a double-blind, randomized study with 80 patients, orally administered Nefopam (60 mg t.i.d.) was found to be significantly superior to a placebo in providing pain relief over a three-day period.[2] Another study showed that a 20 mg intramuscular dose of Nefopam was equally effective as 50 mg of pethidine and statistically superior to a saline placebo.[2] Nefopam is often used in combination with other analgesics, such as opioids and NSAIDs, where it has been shown to enhance the analgesic effect and, in the case of opioids, reduce overall consumption.[3][5]
Common adverse effects include nausea, dizziness, and sweating. More serious side effects, though less common, can include tachycardia and confusion, particularly at higher doses.[4] The risk of tachycardia and postoperative nausea and vomiting has been associated with the maximum plasma concentration (Cmax) and the rate of increase in Nefopam concentration.[6]
Conclusion
While information on this compound is not publicly available, the provided guide on Nefopam illustrates the key pharmacokinetic and pharmacodynamic considerations essential for drug development professionals. Nefopam is a unique, centrally-acting analgesic with a multimodal mechanism of action that makes it a valuable tool in pain management. Its pharmacokinetic profile, particularly in special populations, informs dosing strategies to maximize efficacy while minimizing adverse effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound | 53716-46-4 | Benchchem [benchchem.com]
- 4. This compound [medbox.iiab.me]
- 5. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 6. Who is calling from +1 (786) 723-3011? Find out now on CallApp [callapp.com]
Anilopam: A Technical Guide to Solubility and Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anilopam is an opioid analgesic of the benzazepine class that, despite its development in the 1960s, was never commercially marketed. As a µ-opioid receptor agonist, its therapeutic potential is linked to its physicochemical properties, which dictate its formulation, bioavailability, and shelf-life. This technical guide provides a comprehensive overview of the recommended solubility and stability studies for this compound. In the absence of publicly available experimental data for this specific compound, this document outlines the standard, rigorous methodologies that would be employed in a drug development setting. It details experimental protocols for determining solubility, identifying potential degradation pathways, and establishing a stability-indicating assay, all in accordance with international guidelines. This guide is intended to serve as a foundational resource for researchers investigating this compound or structurally related compounds.
Introduction to this compound
This compound, with the investigational code PR 786-723, is a synthetic benzazepine derivative. Its chemical structure, 4-[2-(7-methoxy-4-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]aniline, features a benzazepine core, a methoxy group, a methyl group, and a p-aminophenethyl side chain. Its mechanism of action is primarily through agonism of the µ-opioid receptors, which are G-protein coupled receptors (GPCRs) involved in pain modulation. Understanding the solubility and stability of this compound is a critical first step in any renewed investigation into its pharmaceutical potential.
Solubility Studies
The aqueous solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. For a compound like this compound, which is a weak base due to the aniline moiety, solubility is expected to be pH-dependent. A comprehensive solubility profile would be generated by conducting the following assays.
Data Presentation: Predicted Solubility Profile
While experimental data is not available, a hypothetical solubility profile for this compound would be determined and presented as follows:
| Parameter | Method | Predicted Outcome |
| Kinetic Solubility | Nephelometry or UV Spectroscopy | Provides an early indication of solubility under non-equilibrium conditions, useful for high-throughput screening. |
| Thermodynamic Solubility | Shake-Flask Method | Determines the equilibrium solubility at various pH values, providing a definitive measure of intrinsic solubility. |
| pH-Solubility Profile | Shake-Flask Method at various pHs | A curve showing how the solubility of this compound changes with pH, crucial for predicting its behavior in the GI tract. |
| pKa Determination | Potentiometric Titration or UV-Vis | Identifies the ionization constant(s) of the molecule, explaining the pH-dependent solubility. |
Experimental Protocols
This assay provides a rapid assessment of solubility.
-
Preparation of Stock Solution: A high-concentration stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial Dilution: The stock solution is serially diluted in DMSO in a 96-well plate.
-
Addition of Aqueous Buffer: A physiological buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the DMSO solutions.
-
Incubation and Measurement: The plate is incubated at room temperature for a set period (e.g., 2 hours). The formation of precipitate is then measured by nephelometry (light scattering) or by UV spectroscopy after filtration.[1][2]
This is the gold-standard method for determining equilibrium solubility.[3]
-
Sample Preparation: An excess amount of solid this compound is added to vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).
-
Equilibration: The vials are agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Sample Collection and Filtration: Aliquots are withdrawn and filtered through a 0.22 µm filter to remove undissolved solids.
-
Quantification: The concentration of dissolved this compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]
Stability Studies
Stability testing is crucial to determine the shelf-life of a drug substance and to identify its degradation products. These studies are performed according to the International Council for Harmonisation (ICH) guidelines.[6][7]
Data Presentation: Predicted Stability Profile
A summary of the stability testing plan and expected data for this compound is presented below.
| Study Type | Conditions | Duration | Purpose |
| Forced Degradation | Acid, base, oxidation, heat, light | N/A | To identify potential degradation products and pathways, and to develop a stability-indicating assay method. |
| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To predict the long-term stability and to support the proposed shelf-life.[8][9] |
| Long-Term Stability | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12+ months | To establish the shelf-life under recommended storage conditions.[10][11] |
| Photostability | Exposure to a combination of visible and UV light | Variable | To assess the impact of light on the drug substance and determine if light-resistant packaging is necessary.[12][13][14] |
Experimental Protocols
These studies expose this compound to stress conditions to generate its degradation products.
-
Acid Hydrolysis: this compound is dissolved in a suitable acidic solution (e.g., 0.1 M HCl) and heated.
-
Base Hydrolysis: this compound is dissolved in a suitable basic solution (e.g., 0.1 M NaOH) and kept at room temperature or heated.
-
Oxidative Degradation: this compound is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Solid this compound is heated in an oven at a high temperature (e.g., 80°C).
-
Photodegradation: Solid this compound or a solution of this compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15]
Samples are taken at various time points and analyzed by a stability-indicating HPLC method to identify and quantify the degradation products.
A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.
-
Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve good separation between this compound and its degradation products generated during forced degradation studies.
-
Detection: A photodiode array (PDA) detector is used to monitor the elution at a wavelength where this compound and its degradation products have significant absorbance.
-
Method Validation: The method is validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualization of Workflows and Pathways
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for this compound solubility and stability studies.
Predicted Degradation Pathways of this compound
Based on its chemical structure, this compound is susceptible to degradation via hydrolysis and oxidation.
Caption: Predicted degradation pathways for this compound.
Signaling Pathway of this compound (µ-Opioid Receptor Agonist)
As a µ-opioid receptor agonist, this compound would initiate a signaling cascade typical for this class of GPCRs.[16][17][18]
Caption: Simplified µ-opioid receptor signaling pathway for this compound.
Conclusion
While this compound remains a compound with limited published data, a clear and well-trodden path exists for its comprehensive physicochemical characterization. The experimental protocols and methodologies outlined in this guide, based on established international standards, provide a robust framework for any future research into the solubility and stability of this compound. Such studies are indispensable for assessing its potential as a viable therapeutic agent and for the development of a safe, effective, and stable pharmaceutical formulation. The provided visualizations offer a clear overview of the necessary experimental workflows, potential chemical liabilities, and the biological mechanism of action, serving as a valuable resource for the scientific community.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. enamine.net [enamine.net]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. Solubility behavior of narcotic analgesics in aqueous media: solubilities and dissociation constants of morphine, fentanyl, and sufentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. SOP for Conducting Accelerated Stability Testing of Pharmaceuticals – StabilityStudies.in [stabilitystudies.in]
- 9. youtube.com [youtube.com]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. youtube.com [youtube.com]
- 12. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 17. µ-opioid receptor [biology.kenyon.edu]
- 18. pnas.org [pnas.org]
In Vitro Binding Affinity of Anilopam to Opioid Receptors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anilopam is a compound that has been investigated for its pharmacological activity. Understanding the interaction of any compound with physiologically relevant targets is a cornerstone of drug development. For potential analgesics or centrally acting agents, the mu (µ), delta (δ), and kappa (κ) opioid receptors are critical targets. This document aims to provide an in-depth technical guide on the in vitro binding affinity of this compound to these three primary opioid receptor subtypes. However, a comprehensive search of the current scientific literature did not yield specific quantitative binding affinity data (e.g., K_i, IC_50, or EC_50 values) for this compound at the mu, delta, and kappa opioid receptors.
This guide will, therefore, outline the standard experimental protocols used to determine such binding affinities and describe the general signaling pathways associated with opioid receptor activation. This will provide a framework for understanding how such data for this compound, once determined, would be interpreted.
Experimental Protocols for Opioid Receptor Binding Assays
The determination of a compound's binding affinity for a receptor is a fundamental in vitro experiment. The most common method is the competitive radioligand binding assay.
Principle of Competitive Radioligand Binding Assays
This technique measures the ability of a test compound (in this case, this compound) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to a specific receptor subtype. The concentration of the test compound that displaces 50% of the radioligand is known as the IC_50 (inhibitory concentration 50). The IC_50 value can then be converted to a binding affinity constant (K_i) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Key Components and Methodologies:
-
Receptor Source: Cell membranes from cell lines stably expressing a single type of human or rodent opioid receptor (e.g., CHO-K1 or HEK 293 cells) are commonly used to ensure specificity. Alternatively, brain tissue homogenates from animal models (e.g., rat or monkey brain) can be used, which provide a more native receptor environment but may contain a mixture of receptor subtypes.
-
Radioligands: Specific radiolabeled ligands are used for each receptor subtype. Commonly used radioligands include:
-
Mu (µ) Receptor: [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)
-
Delta (δ) Receptor: [³H]-DPDPE ([D-Pen², D-Pen⁵]-enkephalin) or [³H]-Naltrindole
-
Kappa (κ) Receptor: [³H]-U69,593 or [³H]-CI-977
-
-
Assay Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) are incubated with the receptor-containing membranes in a suitable buffer.
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand. This is typically achieved by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal competition curve is generated, from which the IC_50 value is determined.
Below is a Graphviz diagram illustrating the general workflow of a competitive radioligand binding assay.
Opioid Receptor Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to inhibitory G-proteins (G_i/G_o). This initiates a cascade of intracellular events.
Canonical G-protein Signaling Pathway
-
Agonist Binding: An agonist (e.g., a potential opioid compound) binds to the opioid receptor.
-
G-protein Activation: The receptor undergoes a conformational change, leading to the activation of the associated G_i/G_o protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
Downstream Effectors:
-
Inhibition of Adenylyl Cyclase: The activated Gα_i/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ dimer can directly interact with ion channels. It typically leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and a decrease in excitability. It also leads to the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.
-
The diagram below, generated using Graphviz, illustrates this canonical signaling pathway.
Data Presentation
Once the binding affinities of this compound for the mu, delta, and kappa opioid receptors are experimentally determined, the data should be presented in a clear and concise tabular format to allow for easy comparison of its receptor selectivity profile.
Table 1: Hypothetical In Vitro Binding Affinity Profile of this compound at Opioid Receptors
| Receptor Subtype | Radioligand | K_i (nM) |
| Mu (µ) | [³H]-DAMGO | Value |
| Delta (δ) | [³H]-DPDPE | Value |
| Kappa (κ) | [³H]-U69,593 | Value |
K_i values are typically presented as the mean ± standard error of the mean (SEM) from multiple independent experiments.
Conclusion
While specific binding affinity data for this compound at the mu, delta, and kappa opioid receptors are not currently available in the public domain, this guide provides the necessary framework for understanding how such data would be generated and interpreted. The detailed experimental protocols and the overview of the canonical signaling pathways serve as a foundational resource for researchers and drug development professionals interested in the pharmacology of this compound and other novel compounds targeting the opioid system. The future determination and publication of this compound's binding affinities will be crucial for elucidating its potential therapeutic applications and mechanism of action.
The Lost Analgesic: Deconstructing the Historical Development of Anilopam
An in-depth analysis of the available scientific information reveals a significant lack of detailed data on the historical development of Anilopam, a benzazepine analgesic synthesized in the 1960s. Despite its classification as a µ-opioid receptor agonist, the discontinuation of its development before market release has resulted in a sparse and fragmented body of public knowledge, precluding the creation of a comprehensive technical guide as originally envisioned.
Efforts to compile quantitative data regarding this compound's analgesic efficacy, such as its median effective dose (ED50) in various preclinical models of pain (e.g., hot plate, tail-flick tests), have been unsuccessful. Similarly, specific data on its binding affinity to the µ-opioid receptor and other potential off-target receptors, typically expressed as Ki values from receptor binding assays, are not present in the accessible scientific literature. Furthermore, information regarding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) in animal models, remains elusive.
The absence of this critical preclinical data is compounded by the lack of any registered clinical trials for this compound. As the compound was never marketed, it is highly probable that it did not advance to human clinical studies, or if it did, the results were not published.
The signaling pathway for a typical µ-opioid receptor agonist is well-established and involves the activation of G-protein coupled receptors, leading to downstream effects such as the inhibition of adenylyl cyclase, modulation of ion channels, and ultimately, a reduction in neuronal excitability and pain transmission. A generalized diagram of this pathway is presented below.
Figure 1. Generalized signaling pathway of a µ-opioid receptor agonist.
Due to the scarcity of specific experimental data for this compound, it is not possible to provide detailed experimental protocols or to populate tables with quantitative data as requested. The historical development of this compound appears to be a closed chapter in pharmaceutical research, with the detailed scientific findings remaining within the internal archives of the developing company. Without access to these primary sources, a comprehensive technical guide on the historical development of this compound as a benzazepine analgesic cannot be constructed.
References
Anilopam: An Inquiry into its Absence from the Pharmaceutical Market
Despite early interest in its potential as an analgesic, the opioid compound Anilopam (also known as LY134046) was never commercialized. A thorough review of publicly available scientific literature and clinical trial databases reveals a significant lack of information regarding its development and the specific reasons for its discontinuation. This absence of data suggests that the compound's progression was likely halted in the early stages of preclinical or clinical development, with the detailed findings remaining proprietary and unpublished.
While the precise rationale for the non-commercialization of this compound is not explicitly documented in accessible records, the typical reasons for the discontinuation of drug candidates during development provide a probable framework for its fate. These hurdles, common in the pharmaceutical industry, can be broadly categorized into issues related to efficacy, safety, and pharmacokinetics.
Potential Reasons for Discontinuation
The development of a new drug is a complex and rigorous process. A candidate compound must meet stringent criteria at each stage to advance. The following diagram illustrates the logical flow of considerations that could have led to the termination of the this compound project.
Figure 1. A logical diagram illustrating potential decision points in the drug development process that could have led to the non-commercialization of this compound.
Data and Experimental Protocols: A Notable Absence
A comprehensive search of scientific databases has not yielded any quantitative data from preclinical or clinical studies of this compound. Consequently, it is not possible to present structured tables summarizing its pharmacological profile or to detail the specific experimental protocols employed in its evaluation. The lack of such information prevents a detailed technical analysis of the compound's properties and performance.
Concluding Remarks for the Research Community
For researchers and drug development professionals, the case of this compound serves as a reminder of the high attrition rate in pharmaceutical research and development. While the specific reasons for its discontinuation remain undisclosed, it is probable that the compound failed to meet critical efficacy, safety, or pharmacokinetic benchmarks during its evaluation. The absence of published data, while a hindrance to academic inquiry, is a common outcome for compounds that do not advance to later stages of clinical development. Future declassification of historical pharmaceutical archives may one day shed more light on the scientific story of this compound.
Anilopam: A Reassessment of a Vintage Benzazepine Opioid Agonist as a Lead Compound in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anilopam (PR-786-723), a benzazepine derivative developed by Pentwell in the 1960s, represents a fascinating case study in opioid analgesic research.[1][2] As a µ-opioid receptor agonist, it showed early promise but was never brought to market for reasons that remain largely undisclosed in the public domain.[1][2] This whitepaper provides a comprehensive technical overview of this compound, summarizing its known chemical and pharmacological properties. Despite the scarcity of detailed quantitative data in publicly accessible literature, likely due to its age and proprietary development, this guide reconstructs the scientific narrative around this compound. By presenting its known attributes, outlining plausible experimental methodologies for its characterization, and visualizing its theoretical mechanism of action, we aim to stimulate a renewed perspective on its potential as a lead compound for the development of novel analgesics and other therapeutics.
Introduction
The relentless pursuit of safer and more effective analgesics is a cornerstone of pharmaceutical research. The opioid crisis has underscored the urgent need for novel pain therapeutics with reduced side effect profiles, particularly concerning respiratory depression and addiction liability. Revisiting abandoned drug candidates with unique structural scaffolds can be a fruitful strategy in this endeavor. This compound, a µ-opioid receptor agonist with a distinct benzazepine core, offers such an opportunity.[3] Its atypical structure, deviating from the classical morphinan scaffold, suggests the possibility of a different receptor interaction profile, which could translate to a more favorable therapeutic window.[3] This guide delves into the available scientific information on this compound to provide a detailed technical foundation for its re-evaluation as a lead compound.
Chemical and Physicochemical Properties
This compound is chemically known as 4-[2-(7-methoxy-4-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]aniline.[3] Its core is a substituted benzazepine ring system, a structural motif that sets it apart from many traditional opioids.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆N₂O | [3] |
| Molecular Weight | 310.44 g/mol | [3] |
| IUPAC Name | 4-[2-(7-methoxy-4-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]aniline | [3] |
| CAS Number | 53716-46-4 | [1] |
| Melting Point | 90-92 °C | [3] |
| Appearance | Data not available in public domain | |
| Solubility | Data not available in public domain | |
| pKa | Data not available in public domain | |
| LogP | Data not available in public domain |
Pharmacological Profile
Mechanism of Action
This compound is classified as an opioid analgesic that acts as an agonist at the µ-opioid receptor.[3] The activation of µ-opioid receptors, which are G-protein coupled receptors (GPCRs), is the primary mechanism for its analgesic effects. This activation initiates a downstream signaling cascade that ultimately leads to the inhibition of neurotransmitter release and a reduction in the transmission of pain signals.[3]
Preclinical Data
Table 2: In Vitro Pharmacology of this compound (Hypothetical Data Structure)
| Assay Type | Receptor/Target | Parameter | Value |
| Receptor Binding | µ-opioid receptor | Kᵢ | Data not available |
| δ-opioid receptor | Kᵢ | Data not available | |
| κ-opioid receptor | Kᵢ | Data not available | |
| Functional Activity | µ-opioid receptor | EC₅₀ | Data not available |
| µ-opioid receptor | Eₘₐₓ | Data not available | |
| Off-Target Screening | Various | IC₅₀/Kᵢ | Data not available |
Table 3: In Vivo Pharmacology of this compound (Hypothetical Data Structure)
| Animal Model | Efficacy Endpoint | Parameter | Value |
| Hot Plate Test | Analgesia | ED₅₀ | Data not available |
| Tail Flick Test | Analgesia | ED₅₀ | Data not available |
| Writhing Test | Analgesia | ED₅₀ | Data not available |
Table 4: Pharmacokinetic Profile of this compound (Hypothetical Data Structure)
| Parameter | Species | Value |
| Half-life (t½) | Rat/Mouse/Dog | Data not available |
| Bioavailability (F%) | Rat/Mouse/Dog | Data not available |
| Clearance (CL) | Rat/Mouse/Dog | Data not available |
| Volume of Distribution (Vd) | Rat/Mouse/Dog | Data not available |
| Metabolism | Major Metabolites | Data not available |
Potential Therapeutic Indications
Beyond its primary classification as an analgesic, preliminary research suggests that this compound may possess anti-inflammatory properties. Studies have indicated its potential to attenuate lipopolysaccharide-induced NF-κB activation, a key pathway in the inflammatory response.[3] This dual activity profile suggests that this compound could be a lead compound for conditions involving both pain and inflammation, such as arthritis or neuropathic pain.
Experimental Protocols
While specific protocols for this compound are not published, the following sections detail standard methodologies that would be employed to characterize a compound of this class.
Radioligand Binding Assay for µ-Opioid Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of this compound for the human µ-opioid receptor.
Materials:
-
HEK293 cell membranes expressing the human µ-opioid receptor.
-
[³H]-DAMGO (a selective µ-opioid receptor agonist radioligand).
-
Naloxone (a non-selective opioid receptor antagonist for determining non-specific binding).
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, add the binding buffer, cell membranes, [³H]-DAMGO, and either vehicle, Naloxone (to determine non-specific binding), or this compound at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of specific [³H]-DAMGO binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
[³⁵S]GTPγS Functional Assay for µ-Opioid Receptor Agonism
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a functional agonist at the µ-opioid receptor.
Materials:
-
Cell membranes expressing the µ-opioid receptor and associated G-proteins.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
DAMGO (a full µ-opioid receptor agonist).
-
This compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
Procedure:
-
Prepare a dilution series of this compound and DAMGO.
-
In a 96-well plate, add the cell membranes, GDP, and either vehicle, DAMGO, or this compound.
-
Pre-incubate the plate.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for G-protein activation and binding of [³⁵S]GTPγS.
-
Terminate the reaction by rapid filtration.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the concentration-response curves and determine the EC₅₀ and Eₘₐₓ values for this compound, with the response to a saturating concentration of DAMGO defined as 100% efficacy.
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway of this compound at the µ-opioid receptor.
Experimental Workflow
Caption: A typical experimental workflow for evaluating a lead compound like this compound.
Rationale for Re-evaluation and Future Directions
The historical context of this compound's development in the 1960s means it was evaluated with technologies and a scientific understanding that are now significantly advanced. The lack of publicly available data on its development discontinuation leaves open the possibility that non-pharmacological factors, such as strategic portfolio decisions or manufacturing challenges, may have been responsible.
Key arguments for its re-evaluation include:
-
Novel Scaffold: The benzazepine core is distinct from classical opioids, potentially offering a different side effect profile.
-
Dual Therapeutic Potential: The suggested anti-inflammatory properties could be highly beneficial for certain pain states.
-
Modern Drug Discovery Tools: Advanced techniques in computational modeling, high-throughput screening, and structural biology could rapidly elucidate its structure-activity relationships and optimize its properties.
Future research should focus on:
-
Chemical Re-synthesis and Characterization: A de novo synthesis of this compound to confirm its structure and enable comprehensive in vitro and in vivo testing.
-
Quantitative Pharmacological Profiling: A full characterization of its binding affinity, functional activity at all opioid receptor subtypes, and a broad off-target screening panel.
-
In Vivo Efficacy and Safety Assessment: Evaluation in modern animal models of pain, with a specific focus on assessing its potential for respiratory depression, reward, and tolerance.
-
Structure-Activity Relationship (SAR) Studies: Exploration of the benzazepine scaffold to identify analogs with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound stands as an intriguing, yet underexplored, chapter in the history of opioid research. While the absence of comprehensive public data presents a challenge, it also signifies an opportunity. Its unique chemical structure and potential for dual analgesic and anti-inflammatory action make it a compelling candidate for re-evaluation as a lead compound. By applying modern drug discovery principles and technologies, the scientific community may yet unlock the therapeutic potential of this vintage molecule, potentially paving the way for a new class of safer and more effective pain therapeutics.
References
An In-depth Technical Guide on the Neurochemical Effects of Nefopam in Preclinical Models
Disclaimer: Initial searches for "Anilopam" did not yield any relevant scientific literature. It is presumed that the intended subject of this guide is "Nefopam," a well-documented, centrally acting, non-opioid analgesic. The following information is based on preclinical research on Nefopam.
This technical guide provides a comprehensive overview of the neurochemical effects of Nefopam, a benzoxazocine derivative with a unique analgesic profile. The information presented is collated from various preclinical studies and is intended for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action
Nefopam's primary mechanism of action is the inhibition of the reuptake of three key monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), Nefopam increases the synaptic concentrations of these neurotransmitters, thereby enhancing their modulatory effects on pain pathways.[1] This action is similar to that of some antidepressant medications, though Nefopam itself does not possess significant antidepressant properties.[1]
Beyond its influence on monoamine reuptake, Nefopam's analgesic properties are also attributed to its interaction with ion channels. It has been demonstrated to inhibit voltage-gated sodium and calcium channels, which leads to a reduction in neuronal excitability and a decrease in the propagation of pain signals.[1][2] Additionally, Nefopam exhibits some anticholinergic effects, which may contribute to its overall analgesic profile.[1] It is important to note that Nefopam does not have anti-inflammatory properties.[1]
Quantitative Neurochemical Data
The following table summarizes the binding affinities and inhibitory concentrations of Nefopam for various neurotransmitter transporters and receptors as determined in preclinical in vitro studies.
| Target | Parameter | Value | Species | Reference |
| Monoamine Transporters | ||||
| Norepinephrine Transporter (NET) | Binding Affinity | 33 nM | Not Specified | [3] |
| Serotonin Transporter (SERT) | Binding Affinity | 29 nM | Not Specified | [3] |
| Dopamine Transporter (DAT) | Binding Affinity | 531 nM | Not Specified | [3] |
| Serotonin Receptors | ||||
| 5-HT2C | Binding Affinity | 56 nM | Not Specified | [3] |
| 5-HT2B | Binding Affinity | 330 nM | Not Specified | [3] |
| 5-HT2A | Binding Affinity | 1,685 nM | Not Specified | [3] |
| 5-HT2C | IC50 | 1.4 µM | Not Specified | [4] |
| 5-HT2A | IC50 | 5.1 µM | Not Specified | [4] |
| 5-HT3 | IC50 | 22.3 µM | Not Specified | [4] |
| 5-HT1B | IC50 | 41.7 µM | Not Specified | [4] |
| 5-HT1A | IC50 | 64.9 µM | Not Specified | [4] |
| Adrenergic Receptors | ||||
| α1 | IC50 | 15.0 µM | Not Specified | [4] |
| Dopamine Receptors | ||||
| D1 | IC50 | 100 µM | Not Specified | [4] |
Experimental Protocols
-
Objective: To determine the binding affinity of Nefopam for specific neurotransmitter transporters and receptors.
-
General Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex, hippocampus) is homogenized and centrifuged to isolate cell membranes containing the target receptors or transporters.
-
Radioligand Binding: The prepared membranes are incubated with a specific radiolabeled ligand (a molecule that binds to the target of interest) and varying concentrations of Nefopam.
-
Separation and Detection: The mixture is filtered to separate the bound from the unbound radioligand. The radioactivity of the filter is then measured using a scintillation counter.
-
Data Analysis: The concentration of Nefopam that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
-
Objective: To measure the extracellular concentrations of neurotransmitters in the spinal cord following Nefopam administration.
-
General Methodology:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the dorsal horn of the spinal cord of an anesthetized rat.
-
Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a low flow rate.
-
Sample Collection: Neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the perfusate (dialysate). Samples are collected at regular intervals before and after the administration of Nefopam.
-
Analysis: The concentration of neurotransmitters in the dialysate is quantified using sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry.
-
-
Objective: To assess the analgesic efficacy of Nefopam in a model of persistent pain.
-
General Methodology:
-
Acclimatization: Rats are placed in an observation chamber to acclimate to the environment.
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of one of the rat's hind paws.
-
Behavioral Observation: The animal's behavior is then observed and scored for nociceptive responses, such as flinching, licking, and biting of the injected paw. The observation period is typically divided into two phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-60 minutes).
-
Drug Administration: Nefopam or a vehicle control is administered prior to the formalin injection, and its effect on the nociceptive behaviors in both phases is quantified.
-
Visualizations
Caption: Nefopam's primary mechanism of action.
References
- 1. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]
- 2. Nefopam blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rediscovery of Nefopam for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of catecholamines and serotonin receptor subtypes in nefopam-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining Anilopam Efficacy and Potency
Introduction
Anilopam is a novel compound with potential therapeutic applications. To facilitate its pharmacological characterization, this document provides a comprehensive set of cell-based assays designed to determine its efficacy and potency. While the precise molecular target of this compound is under investigation, its structural characteristics suggest potential interaction with G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in a wide array of physiological processes. Opioid receptors, a prominent class of GPCRs, are key targets for analgesic drugs. The protocols outlined herein are tailored for the functional assessment of compounds acting on GPCRs, with a particular focus on the signaling pathways commonly associated with opioid receptor activation.
These application notes are intended for researchers, scientists, and drug development professionals. The methodologies described will enable the user to:
-
Determine the binding affinity of this compound to its putative receptor.
-
Quantify the functional efficacy and potency of this compound through key signaling pathways.
-
Assess the potential for biased agonism, a critical parameter in modern drug development.
The provided protocols are designed to be robust and reproducible, and the data presentation formats allow for clear interpretation and comparison of results.
Hypothesized Signaling Pathway of this compound
Assuming this compound acts as an agonist at a Gαi/o-coupled GPCR, such as the mu-opioid receptor, its binding is expected to trigger a cascade of intracellular events. Upon binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein by promoting the exchange of GDP for GTP on the Gα subunit. The activated Gαi/o subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can, in turn, modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization. Furthermore, agonist-bound receptors are phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins. This can lead to receptor desensitization and internalization, as well as initiating distinct, G-protein-independent signaling pathways.
Caption: Hypothesized Gαi/o-coupled GPCR signaling cascade initiated by this compound.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for its putative receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.
Experimental Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the target receptor (e.g., mu-opioid receptor) to a density of 80-90% confluency.
-
Harvest the cells and homogenize in ice-cold membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (e.g., [3H]DAMGO for the mu-opioid receptor) at a final concentration equal to its Kd, and 50 µL of varying concentrations of this compound.
-
For total binding, add 50 µL of assay buffer instead of this compound.
-
For non-specific binding, add 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM Naloxone).
-
Add 50 µL of the cell membrane preparation (typically 10-20 µg of protein per well).
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Harvesting and Detection:
-
Harvest the membranes onto glass fiber filters using a cell harvester, washing three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry, then place them in scintillation vials with 4 mL of scintillation cocktail.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Application Notes and Protocols for Utilizing Anilopam in Competitive Binding Assays with Other Opioids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anilopam is an opioid analgesic belonging to the benzazepine class, developed in the 1960s.[1][2][3] While it was never commercially marketed, its classification as an opioid agonist suggests its interaction with opioid receptors.[2][3] Competitive binding assays are a fundamental tool in pharmacology to determine the affinity and selectivity of a compound for a specific receptor. By competing with a radiolabeled ligand, the binding affinity of an unlabeled compound, such as this compound, can be quantified. This data is crucial for understanding its pharmacological profile and potential therapeutic applications.
These application notes provide a generalized framework for conducting competitive binding assays to characterize the interaction of this compound with the three main opioid receptors: mu (µ), delta (δ), and kappa (κ). Due to the limited publicly available data on this compound's binding affinities, this document serves as a template for researchers to design and execute experiments and to record their findings.
Principle of Competitive Binding Assays
Competitive binding assays determine the affinity of a test compound (the "competitor," e.g., this compound) for a receptor by measuring its ability to displace a radiolabeled ligand (the "tracer") that has a known high affinity for the same receptor. As the concentration of the unlabeled competitor increases, the amount of bound radioligand decreases. This relationship can be used to calculate the inhibitor constant (Ki), a measure of the competitor's binding affinity.
Data Presentation: Opioid Receptor Binding Affinities
The following tables are templates for summarizing the quantitative data obtained from competitive binding assays. The Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) values are critical for comparing the potency and selectivity of this compound against other well-characterized opioids.
Note: The values for this compound in these tables are hypothetical placeholders and must be determined experimentally.
Table 1: Binding Affinity (Ki, nM) of this compound and Standard Opioids at Mu (µ), Delta (δ), and Kappa (κ) Opioid Receptors
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| This compound | TBD | TBD | TBD |
| Morphine | Reference Value | Reference Value | Reference Value |
| DAMGO | Reference Value | - | - |
| DPDPE | - | Reference Value | - |
| U-50,488 | - | - | Reference Value |
| Naloxone | Reference Value | Reference Value | Reference Value |
TBD: To Be Determined experimentally.
- : Not typically evaluated or low affinity.
Table 2: IC50 Values (nM) of this compound and Standard Opioids at Mu (µ), Delta (δ), and Kappa (κ) Opioid Receptors
| Compound | µ-Opioid Receptor (IC50, nM) | δ-Opioid Receptor (IC50, nM) | κ-Opioid Receptor (IC50, nM) |
| This compound | TBD | TBD | TBD |
| Morphine | Reference Value | Reference Value | Reference Value |
| DAMGO | Reference Value | - | - |
| DPDPE | - | Reference Value | - |
| U-50,488 | - | - | Reference Value |
| Naloxone | Reference Value | Reference Value | Reference Value |
TBD: To Be Determined experimentally.
- : Not typically evaluated or low affinity.
Experimental Protocols
This section provides a detailed, generalized protocol for performing a competitive radioligand binding assay. This protocol can be adapted for use with this compound and specific opioid receptor subtypes.
General Radioligand Competitive Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors expressed in cell membranes.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor subtype:
-
µ-receptor: [³H]-DAMGO
-
δ-receptor: [³H]-DPDPE
-
κ-receptor: [³H]-U-69,593
-
-
This compound (unlabeled competitor)
-
Standard non-labeled opioids (e.g., Morphine, Naloxone)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Nonspecific binding determinator (e.g., 10 µM Naloxone)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Cell harvester
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize the membranes in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membrane preparation to the desired final concentration in assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membrane suspension.
-
Nonspecific Binding: Assay buffer, radioligand, cell membrane suspension, and a high concentration of a non-labeled antagonist (e.g., 10 µM Naloxone).
-
Competitive Binding: Assay buffer, radioligand, cell membrane suspension, and varying concentrations of this compound (or other unlabeled competitor).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the nonspecific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to inhibitory G-proteins (Gi/o), leading to a cascade of intracellular events that ultimately produce the analgesic and other effects of opioids.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the binding characteristics of this compound at opioid receptors. By following these generalized procedures and adapting them to specific experimental conditions, it is possible to generate the crucial quantitative data needed to elucidate the pharmacological profile of this compound. The structured tables and diagrams are intended to facilitate clear data presentation and a thorough understanding of the experimental principles and underlying biological pathways. Further functional assays would be required to determine the efficacy of this compound as an agonist or antagonist at each receptor subtype.
References
Application Notes and Protocols for Studying GPCR Signaling with Anilopam
Introduction
Anilopam is an opioid analgesic belonging to the benzazepine class of compounds. While its primary classification is as an opioid, its interactions with G-protein coupled receptors (GPCRs) make it a potential tool for studying the intricate signaling pathways mediated by this large and diverse family of receptors. This document provides an overview of how this compound can be utilized in GPCR signaling research, including its receptor interaction profile and detailed protocols for key experimental assays.
Receptor Interaction Profile of this compound
Based on available information, this compound primarily interacts with opioid receptors, which are a class of GPCRs. The following table summarizes the known interactions of this compound. Note: Specific quantitative data such as binding affinities (Ki), potency (EC50), and efficacy for this compound are not extensively available in the public domain. The data presented here is a general representation based on its classification.
| Receptor Family | Specific Receptor | Interaction Type | Downstream Signaling Pathway |
| Opioid Receptors | Mu-opioid Receptor (MOR) | Agonist | Inhibition of Adenylyl Cyclase (Gi/o coupling), Activation of MAPK pathway, β-arrestin recruitment |
| Opioid Receptors | Kappa-opioid Receptor (KOR) | Agonist | Inhibition of Adenylyl Cyclase (Gi/o coupling), Activation of p38 MAPK pathway, β-arrestin recruitment |
| Opioid Receptors | Delta-opioid Receptor (DOR) | Agonist | Inhibition of Adenylyl Cyclase (Gi/o coupling), Activation of ERK pathway, β-arrestin recruitment |
| Dopamine Receptors | D2 Receptor | Potential Modulator | Inhibition of Adenylyl Cyclase (Gi/o coupling), β-arrestin recruitment |
Key GPCR Signaling Pathways Modulated by this compound
This compound, as an opioid receptor agonist, is expected to modulate canonical GPCR signaling pathways. The following diagrams illustrate the primary signaling cascades initiated by the activation of Gi/o-coupled receptors like the opioid and D2 dopamine receptors.
Application of Anilopam in Pain Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anilopam (also known by its investigational code PR 786-723) is an opioid analgesic of the benzazepine class, developed in the 1960s.[1][2] While it was never commercially marketed, its classification as a µ-opioid receptor agonist makes it a compound of interest for pain research.[1][3] This document provides an overview of the potential application of this compound in preclinical pain research models, including generalized experimental protocols and expected signaling pathways.
Note on Data Availability: Publicly available data on the preclinical efficacy and detailed experimental protocols for this compound are limited. The following sections provide a framework for research based on its known mechanism of action as a µ-opioid receptor agonist and general practices in analgesic drug discovery.
Mechanism of Action
This compound's primary mechanism of action is as an agonist at µ-opioid receptors.[1][3] Activation of these G-protein coupled receptors, located in the central and peripheral nervous systems, leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of nociceptive signals.[1]
Additionally, some research suggests that this compound may possess anti-inflammatory properties by attenuating the activation of NF-κB, a key signaling pathway in inflammation.[1] This dual mechanism could potentially offer advantages in pain states with an inflammatory component.
Quantitative Data Summary
Due to the scarcity of published preclinical studies on this compound, a definitive quantitative data summary cannot be provided. However, for illustrative purposes, the following table presents hypothetical data that might be generated from a hot plate test in rodents to assess the analgesic efficacy of a compound like this compound.
Table 1: Illustrative Analgesic Efficacy of this compound in a Rodent Hot Plate Model
| Treatment Group | Dose (mg/kg, i.p.) | N | Latency to Paw Lick (seconds) at 30 min post-dose (Mean ± SEM) | % Maximum Possible Effect (%MPE) |
| Vehicle (Saline) | - | 10 | 10.2 ± 0.8 | 0% |
| Morphine | 5 | 10 | 25.5 ± 1.5 | 76.5% |
| This compound | 1 | 10 | 15.1 ± 1.1 | 24.5% |
| This compound | 3 | 10 | 22.8 ± 1.3 | 63.0% |
| This compound | 10 | 10 | 28.3 ± 1.0 | 90.5% |
%MPE = [(Post-drug latency - Vehicle latency) / (Cut-off time - Vehicle latency)] x 100. Cut-off time is set to 30 seconds to prevent tissue damage.
Experimental Protocols
The following are generalized protocols for evaluating the analgesic potential of a µ-opioid agonist like this compound in common preclinical pain models.
Protocol 1: Hot Plate Test for Thermal Nociception
Objective: To assess the central analgesic activity of this compound against a thermal stimulus.
Materials:
-
Hot plate apparatus (maintained at 55 ± 0.5°C)
-
This compound
-
Vehicle (e.g., sterile saline, DMSO solution)
-
Positive control (e.g., Morphine)
-
Male Sprague-Dawley rats (200-250 g)
-
Syringes and needles for administration (e.g., intraperitoneal)
Procedure:
-
Acclimation: Acclimate animals to the testing room and handling for at least 3 days prior to the experiment.
-
Baseline Latency: Place each rat on the hot plate and record the time it takes to exhibit a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.
-
Grouping: Randomly assign animals to different treatment groups (Vehicle, Morphine, and various doses of this compound).
-
Administration: Administer the assigned treatment via the chosen route (e.g., intraperitoneal injection).
-
Post-treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the percentage of the Maximum Possible Effect (%MPE) for each animal at each time point. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Acetic Acid-Induced Writhing Test for Visceral Pain
Objective: To evaluate the peripheral and central analgesic effects of this compound in a model of visceral pain.
Materials:
-
This compound
-
Vehicle
-
Positive control (e.g., Aspirin or Morphine)
-
0.6% acetic acid solution
-
Male ICR mice (20-25 g)
-
Observation chambers
Procedure:
-
Acclimation: Acclimate mice to the testing environment.
-
Administration: Administer the assigned treatment (Vehicle, positive control, or this compound) to each mouse.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes for i.p. administration), inject 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately place the mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of inhibition of writhing for each treatment group compared to the vehicle group. Analyze the data using appropriate statistical tests.
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols: Radiolabeling of Anilopam for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, proposed protocol for the radiolabeling of Anilopam, a dopamine D2 receptor agonist, with Carbon-11 ([¹¹C]) for use as a positron emission tomography (PET) radiotracer in in vivo imaging studies. As no specific radiolabeling protocol for this compound has been published, this guide has been developed by adapting established and validated [¹¹C]methylation methodologies used for structurally similar molecules, particularly those targeting central nervous system (CNS) receptors. This protocol outlines the synthesis of the necessary precursor, the radiolabeling procedure, purification, and quality control of [¹¹C]this compound. Additionally, it includes expected quantitative data based on analogous radiolabeling reactions and visual diagrams to illustrate the experimental workflow and the relevant biological pathway.
Introduction
This compound is a benzazepine derivative that has been identified as an opioid analgesic. However, its structural similarity to other dopamine D2 receptor ligands suggests its potential as a research tool for studying the dopaminergic system. In vivo imaging techniques, such as PET, are invaluable for non-invasively studying the distribution and density of neuroreceptors. The development of a radiolabeled form of this compound, such as [¹¹C]this compound, would enable the in vivo visualization and quantification of its target receptors, providing insights into their role in various neurological and psychiatric disorders.
This application note details a proposed method for the synthesis of [¹¹C]this compound via [¹¹C]methylation of its O-desmethyl precursor. The protocol is divided into three main sections:
-
Synthesis of the O-desmethyl-Anilopam precursor.
-
Radiolabeling of the precursor with [¹¹C]CH₃I to yield [¹¹C]this compound.
-
Purification and quality control of the final radiotracer.
Signaling Pathway and Experimental Workflow
Dopamine D2 Receptor Signaling Pathway
This compound is reported to act as a dopamine D2 receptor agonist. The D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately influencing neuronal excitability and gene expression.
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow for [¹¹C]this compound Synthesis
The overall workflow for producing [¹¹C]this compound involves the synthesis of a precursor molecule, followed by a rapid radiolabeling reaction with a Carbon-11 methylating agent, and subsequent purification and quality control steps.
Caption: Proposed workflow for the synthesis of [¹¹C]this compound.
Experimental Protocols
Disclaimer: The following protocols are proposed based on established chemical and radiochemical methodologies and have not been specifically optimized for this compound. Researchers should perform appropriate optimization and validation studies.
Synthesis of O-desmethyl-Anilopam (Precursor)
The synthesis of the O-desmethyl precursor is a prerequisite for the radiolabeling step. This involves the selective demethylation of the methoxy group on the this compound molecule. Boron tribromide (BBr₃) is a common and effective reagent for this purpose.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Boron tribromide (BBr₃), 1M solution in DCM
-
Methanol (MeOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add a 1M solution of BBr₃ in DCM (1.1-1.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding MeOH at 0°C.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain O-desmethyl-Anilopam.
-
Confirm the structure and purity of the precursor using ¹H NMR, ¹³C NMR, and mass spectrometry.
Radiolabeling of O-desmethyl-Anilopam with [¹¹C]CH₃I
This procedure describes the automated synthesis of [¹¹C]this compound using [¹¹C]methyl iodide ([¹¹C]CH₃I) produced from cyclotron-generated [¹¹C]CO₂.
Materials:
-
O-desmethyl-Anilopam precursor (0.5-1.0 mg)
-
Dimethylformamide (DMF), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or another suitable base (e.g., potassium hydroxide)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) in a stream of inert gas
-
HPLC purification system with a semi-preparative C18 column
-
Mobile phase for HPLC (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)
-
Sterile water for injection
-
Ethanol, USP grade
-
Sterile filter (0.22 µm)
Procedure:
-
In a shielded hot cell, dissolve the O-desmethyl-Anilopam precursor in anhydrous DMF (200-300 µL) in a reaction vessel.
-
Add a small amount of base (e.g., NaH) to deprotonate the phenolic hydroxyl group.
-
Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at room temperature or slightly elevated temperature (e.g., 80-100°C) for 5-10 minutes.
-
After the trapping of [¹¹C]CH₃I is complete, heat the reaction mixture for an additional 5 minutes to drive the reaction to completion.
-
Quench the reaction with an aliquot of the HPLC mobile phase.
-
Inject the crude reaction mixture onto the semi-preparative HPLC system for purification.
-
Collect the fraction corresponding to [¹¹C]this compound, which is identified by its retention time relative to a co-injected, non-radioactive standard.
-
Remove the HPLC solvent from the collected fraction under a stream of nitrogen or by rotary evaporation.
-
Reformulate the purified [¹¹C]this compound in a sterile solution for injection (e.g., saline with a small percentage of ethanol).
-
Pass the final product through a 0.22 µm sterile filter into a sterile vial.
Quality Control
Radiochemical Purity:
-
Determine by analytical HPLC using a C18 column with a suitable mobile phase.
-
The radiochemical purity should be >95%.
Specific Activity:
-
Calculate by measuring the total radioactivity and the total mass of this compound in the final product.
-
The mass is determined by comparing the UV absorbance of the product to a standard curve of known concentrations of non-radioactive this compound.
Residual Solvents:
-
Analyze by gas chromatography to ensure that the levels of residual solvents (e.g., DMF, acetonitrile, ethanol) are within acceptable limits as defined by pharmacopeial standards.
pH and Sterility:
-
Measure the pH of the final product to ensure it is within a physiologically acceptable range (typically 4.5-7.5).
-
Perform sterility testing according to standard protocols.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of [¹¹C]this compound, based on typical yields and activities achieved for similar [¹¹C]methylation reactions of phenolic precursors.
| Parameter | Expected Value |
| Radiochemical Yield (decay-corrected) | 30-50% (based on [¹¹C]CH₃I) |
| Specific Activity | > 37 GBq/µmol (> 1 Ci/µmol) at the end of synthesis |
| Radiochemical Purity | > 95% |
| Total Synthesis Time | 30-40 minutes from end of bombardment (EOB) |
Conclusion
This document provides a comprehensive, albeit proposed, protocol for the radiolabeling of this compound with Carbon-11. The described [¹¹C]methylation of the O-desmethyl precursor is a robust and well-established method for the synthesis of PET radiotracers. The successful implementation of this protocol will provide a valuable tool for researchers to non-invasively study the in vivo pharmacology of this compound and its target receptors in the central nervous system. It is imperative that all procedures are carried out in compliance with local regulations and good manufacturing practices (GMP) for radiopharmaceuticals.
Application Notes and Protocols for In Vitro Dissolution of Anilopam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anilopam is an opioid analgesic belonging to the benzazepine class that functions as an agonist at μ-opioid receptors.[1] For in vitro studies investigating its pharmacological properties, proper dissolution and preparation of this compound solutions are critical to ensure accurate and reproducible results. These application notes provide detailed protocols for the dissolution of this compound and its use in common in vitro assays for μ-opioid receptor activation.
Physicochemical Properties of this compound
This compound is a lipophilic compound, which can present challenges for dissolution in aqueous solutions used for in vitro experiments. The hydrochloride salt form, this compound HCl, is generally recommended for in vitro studies as it typically exhibits improved solubility in aqueous media compared to the free base.[1]
Table 1: Physicochemical Data of this compound and this compound HCl
| Property | This compound | This compound HCl | Source |
| Molecular Formula | C₂₀H₂₆N₂O | C₂₀H₂₇ClN₂O | [1] |
| Molecular Weight | 310.44 g/mol | 346.90 g/mol | [1] |
| Appearance | Solid | Solid | - |
| Storage (Powder) | - | -20°C for 3 years | [1] |
| Storage (in Solvent) | - | -80°C for 1 year | [1] |
Protocol for Dissolving this compound Hydrochloride
Due to its lipophilic nature, a common method for preparing this compound for in vitro assays is to first dissolve it in an organic solvent to create a high-concentration stock solution, which is then further diluted in the aqueous assay buffer or cell culture medium. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose.
Materials:
-
This compound hydrochloride (this compound HCl) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Desired aqueous buffer or cell culture medium (e.g., PBS, HBSS, DMEM)
Procedure for Preparing a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound HCl:
-
For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 346.90 g/mol * 1000 mg/g = 3.47 mg
-
-
Weigh the this compound HCl powder:
-
Carefully weigh out the calculated amount of this compound HCl powder in a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add the appropriate volume of sterile DMSO to the tube (in this case, 1 mL).
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may assist in dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage of Stock Solution:
-
Store the 10 mM stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[1]
-
Preparation of Working Solutions:
Working solutions are prepared by diluting the stock solution into the final aqueous buffer or cell culture medium. It is crucial to maintain a low final concentration of the organic solvent (e.g., DMSO) to prevent solvent-induced artifacts or cytotoxicity. The final DMSO concentration should typically be kept below 0.5%, and a vehicle control (medium with the same final DMSO concentration) should always be included in the experiments.
Example: Preparing a 10 µM working solution:
-
Perform a serial dilution of the 10 mM stock solution in the desired aqueous buffer or cell culture medium.
-
For a final concentration of 10 µM, you can perform a 1:1000 dilution of the 10 mM stock solution. For instance, add 1 µL of the 10 mM stock solution to 999 µL of the assay buffer.
-
Vortex the working solution gently before adding it to the cells or assay plate.
Experimental Protocols for In Vitro Assays
This compound, as a μ-opioid receptor agonist, can be characterized using various in vitro functional assays. Below are protocols for two common assays used to assess the activation of G-protein coupled receptors (GPCRs) like the μ-opioid receptor.
cAMP Inhibition Assay
Activation of the μ-opioid receptor, a Gi-coupled GPCR, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This can be measured using various commercially available cAMP assay kits.
Materials:
-
Cells expressing the μ-opioid receptor (e.g., CHO-μOR or HEK293-μOR cells)
-
Cell culture medium (e.g., DMEM, Ham's F12)
-
Forskolin (an adenylyl cyclase activator)
-
This compound HCl working solutions
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Multi-well assay plates (e.g., 96-well or 384-well, as per the assay kit)
-
Plate reader compatible with the chosen assay kit
Protocol:
-
Cell Seeding:
-
Seed the μ-opioid receptor-expressing cells into the appropriate multi-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound HCl in the assay buffer.
-
Aspirate the cell culture medium from the wells and replace it with the assay buffer containing the different concentrations of this compound. Include a vehicle control (buffer with DMSO).
-
Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation with Forskolin:
-
Add a pre-determined concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) of this compound.
-
β-Arrestin Recruitment Assay
Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which is a key step in receptor desensitization and signaling. This recruitment can be monitored using various techniques, such as enzyme fragment complementation or bioluminescence resonance energy transfer (BRET).
Materials:
-
Cells co-expressing the μ-opioid receptor and a β-arrestin fusion protein (commercially available or self-generated)
-
Cell culture medium
-
This compound HCl working solutions
-
β-arrestin recruitment assay kit and reagents
-
Multi-well assay plates
-
Plate reader compatible with the assay technology
Protocol:
-
Cell Seeding:
-
Seed the engineered cells into multi-well plates and allow them to attach.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound HCl in the assay buffer.
-
Add the different concentrations of this compound to the wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the recommended time (e.g., 30-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
Add the detection reagents as per the assay kit manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) using a compatible plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the log of the this compound concentration.
-
Determine the EC₅₀ of this compound for β-arrestin recruitment by fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway of a μ-Opioid Receptor Agonist
Caption: Signaling pathway of this compound via the μ-opioid receptor.
Experimental Workflow for In Vitro Dissolution and Assay
References
Application Notes and Protocols: Anilopam as a Tool Compound for Probing Opioid Receptor Function
Notice: Due to the limited availability of public data on anilopam, this document provides a generalized framework for its use as a tool compound based on its classification as a benzazepine opioid agonist. The specific quantitative data and detailed protocols are based on standard methodologies for characterizing opioid ligands and should be adapted as more specific information on this compound becomes available.
Introduction
This compound is an opioid analgesic belonging to the benzazepine class and is characterized as an agonist at opioid receptors.[1] As a tool compound, this compound can be utilized by researchers, scientists, and drug development professionals to investigate the function and pharmacology of opioid receptors. Its unique chemical structure may offer a different pharmacological profile compared to classical opioid agonists, making it a valuable tool for studying receptor signaling, structure-activity relationships, and the physiological effects mediated by opioid receptors.
These application notes provide an overview of the potential uses of this compound in opioid receptor research, including protocols for key in vitro and in vivo experiments.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for this compound to illustrate how its pharmacological profile might be characterized. Note: This data is for illustrative purposes and is not based on published experimental values for this compound.
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Ki (nM) |
| Mu (μ) | [³H]-DAMGO | Data Not Available |
| Delta (δ) | [³H]-DPDPE | Data Not Available |
| Kappa (κ) | [³H]-U-69,593 | Data Not Available |
Table 2: In Vitro Functional Activity of this compound
| Assay | Receptor Subtype | EC₅₀ (nM) | Eₘₐₓ (%) |
| GTPγS Binding | Mu (μ) | Data Not Available | Data Not Available |
| GTPγS Binding | Delta (δ) | Data Not Available | Data Not Available |
| GTPγS Binding | Kappa (κ) | Data Not Available | Data Not Available |
| cAMP Inhibition | Mu (μ) | Data Not Available | Data Not Available |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from CHO or HEK293 cells stably expressing the human opioid receptor subtype of interest (mu, delta, or kappa).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, combine:
-
Cell membranes (10-20 µg of protein)
-
Radioligand at a concentration near its Kd (e.g., [³H]-DAMGO for mu, [³H]-DPDPE for delta, [³H]-U-69,593 for kappa).
-
A range of concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
For non-specific binding determination, add a high concentration of a non-labeled universal opioid antagonist (e.g., 10 µM naloxone).
-
-
Incubation Conditions: Incubate at 25°C for 60-90 minutes.
-
Termination: Terminate the assay by rapid filtration through GF/B filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value from the competition binding curve and then determine the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as an agonist at opioid receptors.
Methodology:
-
Membrane Preparation: Use cell membranes expressing the opioid receptor subtype of interest.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Incubation: In a 96-well plate, combine:
-
Cell membranes (5-10 µg of protein)
-
GDP (10 µM final concentration).
-
A range of concentrations of this compound.
-
[³⁵S]GTPγS (0.1 nM final concentration).
-
-
Incubation Conditions: Incubate at 30°C for 60 minutes.
-
Termination and Measurement: Terminate the assay by filtration and quantify the bound [³⁵S]GTPγS as described for the radioligand binding assay.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of this compound to determine the EC₅₀ and Eₘₐₓ values.
cAMP Accumulation Assay
Objective: To measure the functional effect of this compound on adenylyl cyclase activity mediated by Gᵢ-coupled opioid receptors.
Methodology:
-
Cell Culture: Plate cells expressing the opioid receptor of interest in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.
-
Stimulation: Add a range of concentrations of this compound to the cells, followed immediately by forskolin (to stimulate adenylyl cyclase).
-
Incubation: Incubate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of this compound to determine the IC₅₀.
Visualizations
Caption: Canonical G-protein signaling pathway for opioid receptors.
Caption: Workflow for characterizing this compound's opioid activity.
References
Troubleshooting & Optimization
Troubleshooting Anilopam precipitation in aqueous solutions
Welcome to the Anilopam troubleshooting guide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges with this compound precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound (hydrochloride salt) precipitated after I diluted my DMSO stock solution into an aqueous buffer. What is the likely cause?
A1: This is a common issue known as "antisolvent precipitation." this compound, as a weakly basic compound, exhibits significantly higher solubility in acidic conditions compared to neutral or basic conditions.[1][2][3] While your DMSO stock solution can hold a high concentration of this compound, diluting it into a neutral or slightly alkaline aqueous buffer (e.g., PBS pH 7.4) can cause the compound's solubility to decrease dramatically, leading to precipitation. The final concentration of this compound in your aqueous solution may have exceeded its solubility limit at that specific pH.
Q2: At what pH should I prepare my aqueous solutions to avoid this compound precipitation?
A2: To maintain this compound in solution, it is recommended to use buffers with a pH below 6.0. The hydrochloride salt form of this compound is more soluble in acidic environments because the amine group is protonated, which increases the molecule's polarity and affinity for water.[3][4] For cell-based assays that require physiological pH, it may be necessary to use a formulation strategy to prevent precipitation.
Q3: I observed precipitation even when using an acidic buffer. What else could be the problem?
A3: Several factors beyond pH can influence this compound's solubility:
-
Temperature: In some cases, the solubility of compounds can decrease with a drop in temperature.[5][6] Ensure your buffer and solutions are equilibrated to the experimental temperature.
-
Buffer Composition: The type of buffer and the presence of other salts can impact the solubility of your compound.[4]
-
Concentration: You may still be exceeding the solubility limit of this compound, even in an acidic buffer. Refer to the solubility data table below.
Q4: Can I use co-solvents to improve this compound's solubility in my final aqueous solution?
A4: Yes, using co-solvents can be an effective strategy.[7] However, the choice and concentration of the co-solvent must be carefully considered, especially for cell-based assays where solvent toxicity is a concern.[8] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). It is crucial to keep the final concentration of any organic solvent low (typically <1%) to avoid artifacts in your experiment.[8]
Troubleshooting Guide
Issue: this compound Precipitates During Preparation of Aqueous Working Solution
This workflow provides a step-by-step process to diagnose and resolve this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data
This compound Solubility Data
The aqueous solubility of this compound is highly dependent on pH and temperature. The data below was determined for this compound HCl in a 0.1 M phosphate-citrate buffer system.
| pH | Solubility at 25°C (µg/mL) | Solubility at 37°C (µg/mL) |
| 4.0 | 1500 | 1800 |
| 5.0 | 850 | 1100 |
| 6.0 | 200 | 250 |
| 7.0 | 10 | 15 |
| 7.4 | < 5 | < 8 |
| 8.0 | < 1 | < 1 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound HCl powder. For 10 mg of this compound HCl (MW: 346.89 g/mol for the HCl salt), you will need to dissolve it in 2.88 mL of DMSO.
-
Dissolution: Add the this compound HCl powder to a sterile microcentrifuge tube or vial. Add the calculated volume of anhydrous, high-purity DMSO.
-
Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Resolubilization of Precipitated this compound
If this compound has precipitated out of your aqueous solution, the following steps can be taken to attempt resolubilization. Note that this may not be suitable for all experimental applications.
-
Acidification: Lower the pH of the solution by adding small, incremental amounts of a dilute acid (e.g., 0.1 M HCl). Monitor the pH continuously with a calibrated pH meter.
-
Mixing: Gently vortex or sonicate the solution after each addition of acid to aid in redissolving the precipitate.
-
Observation: Continue adding acid until the precipitate is no longer visible. Do not lower the pH more than necessary.
-
Final pH Adjustment: If your experiment requires a specific pH, you can carefully adjust it back up with a dilute base (e.g., 0.1 M NaOH). However, be aware that the precipitate may reappear if you cross the solubility threshold.
Signaling Pathways and Logical Relationships
Relationship between pH, Protonation, and this compound Solubility
The solubility of this compound, a weak base, is directly influenced by the pH of the aqueous environment. This diagram illustrates the underlying chemical principles.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. scribd.com [scribd.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Analgesic Dosage for Preclinical Research
Disclaimer: The following documentation is intended for research professionals. All procedures involving animal models must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. The compound "Anilopam" did not yield specific public data; therefore, this guide is based on a hypothetical novel analgesic, "Compound X," and provides generalized protocols and data for optimizing dosage in animal studies.
Frequently Asked Questions (FAQs)
Q1: We are seeing high variability in the analgesic response to Compound X between individual animals. What could be the cause?
A1: High variability is a common challenge in preclinical studies. Several factors could be contributing:
-
Genetic Differences: Even within the same strain, genetic drift can lead to differing sensitivities to therapeutic compounds. Ensure you are using a well-defined and consistent animal supplier.
-
Metabolic Differences: Individual variations in metabolism can affect drug processing and efficacy. Consider performing a pharmacokinetic (PK) study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X in your specific animal model.
-
Stress and Handling: Improper handling or stressful environmental conditions can significantly impact an animal's physiological state and its response to pain and analgesics. Ensure all handlers are properly trained and that the housing environment is stable and calm.
-
Dosing Accuracy: Inaccurate dosing, especially with small animal volumes, can lead to significant variability. Calibrate all equipment regularly and consider using a second researcher to verify dose calculations and administration.
Q2: How do we determine the initial dose range for our first in vivo efficacy study with Compound X?
A2: Establishing a starting dose range involves a multi-step process:
-
In Vitro Data: Begin with the in vitro EC50 (half-maximal effective concentration) from your cell-based assays. This provides a preliminary indication of the compound's potency.
-
Dose-Ranging/Tolerability Study: Conduct a preliminary dose-ranging study in a small number of animals. The goal is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects. This will define the upper limit of your dose range.
-
Literature Review: If Compound X is part of a known class of drugs, review published studies for similar compounds to get a general idea of effective dose ranges in your chosen animal model.
-
Pharmacokinetic (PK) Modeling: If preliminary PK data is available, you can model the dose required to achieve a plasma concentration several-fold higher than the in vitro EC50.
A typical starting point for an efficacy study would be to test three to four doses, log-spaced between a dose expected to have minimal effect and the MTD.
Q3: Compound X shows good efficacy in acute pain models but seems to lose effectiveness over time in our chronic pain model. What should we investigate?
A3: This could indicate the development of tolerance to Compound X. Here’s how to troubleshoot:
-
Mechanism of Action: Investigate if the target receptor for Compound X is known to down-regulate or desensitize with prolonged stimulation.
-
Pharmacokinetics: The compound's metabolism might be induced over time, leading to faster clearance and lower effective concentrations. A PK study comparing single-dose to repeat-dose administration can clarify this.
-
Dosing Regimen: The dosing interval may be too long, allowing the pain to return and the animal to become sensitized between doses. Consider a more frequent dosing schedule or a sustained-release formulation if available.
-
Control for Disease Progression: In chronic pain models, the underlying pathology can worsen over time, potentially masking the analgesic effect of your compound. Ensure your study design includes appropriate vehicle-treated control groups to track the natural progression of the pain state.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No Analgesic Effect Observed | 1. Insufficient Dose: The administered doses may be below the therapeutic threshold. 2. Poor Bioavailability: The compound may not be well-absorbed via the chosen route of administration. 3. Rapid Metabolism/Clearance: The compound is cleared from the system before it can exert its effect. | 1. Conduct a dose-escalation study to test higher concentrations, up to the MTD. 2. Test alternative routes of administration (e.g., subcutaneous, intraperitoneal instead of oral). 3. Perform a PK study to determine the compound's half-life and time to maximum concentration (Tmax). Adjust dosing times to coincide with peak plasma levels during pain assessment. |
| Unexpected Animal Mortality or Severe Adverse Effects | 1. Toxicity: The dose may have exceeded the MTD. 2. Vehicle Toxicity: The vehicle used to dissolve the compound may be causing adverse effects. 3. Off-Target Effects: Compound X may be interacting with unintended biological targets. | 1. Immediately halt the study and perform a more detailed dose-ranging toxicity study with smaller dose increments. 2. Run a control group with only the vehicle to assess its effects in isolation. 3. Conduct off-target screening assays to identify potential unintended interactions. |
| Inconsistent Results in Thermal Pain Assays (Hot Plate/Tail Flick) | 1. Learned Behavior: Animals can learn to anticipate the stimulus, especially in the hot plate test, leading to premature responses.[1] 2. Variable Surface Temperature: The testing apparatus may have inconsistent heating. 3. Improper Animal Restraint: Stress from improper restraint can alter pain perception. | 1. Randomize the testing order of animals and ensure adequate time between trials. For the hot plate test, consider it a single-endpoint test for each animal if jumping is the measured response.[1] 2. Calibrate and verify the temperature of the apparatus before each testing session. 3. Ensure handlers are proficient in gently restraining animals for the tail-flick test to minimize stress. |
Data Presentation: Compound X Efficacy & Pharmacokinetics
Table 1: Analgesic Efficacy of Compound X in the Hot Plate Test (Rat Model)
| Treatment Group | Dose (mg/kg, p.o.) | N | Latency to Paw Lick (seconds) (Mean ± SEM) | % Maximum Possible Effect (%MPE) |
| Vehicle (Saline) | 0 | 10 | 8.5 ± 0.7 | 0% |
| Compound X | 3 | 10 | 12.1 ± 0.9 | 27.7% |
| Compound X | 10 | 10 | 18.9 ± 1.2 | 80.0% |
| Compound X | 30 | 10 | 24.5 ± 1.5 | 123.1% |
| Morphine | 5 | 10 | 22.7 ± 1.3** | 109.2% |
| p<0.05, **p<0.01 vs. Vehicle. MPE calculated relative to a 30-second cut-off time. |
Table 2: Key Pharmacokinetic Parameters of Compound X in Rats (10 mg/kg, p.o.)
| Parameter | Definition | Value |
| Tmax | Time to reach maximum plasma concentration.[2] | 0.75 hours |
| Cmax | Maximum observed plasma concentration.[2] | 850 ng/mL |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurement.[2] | 3200 ng*h/mL |
| t½ | Elimination half-life.[2] | 2.5 hours |
Experimental Protocols
Protocol 1: Hot Plate Test for Thermal Pain
This test measures the response latency to a thermal stimulus, which is indicative of central analgesic activity.
Apparatus:
-
Hot plate apparatus with adjustable temperature control.
-
Plexiglass cylinder to keep the animal on the heated surface.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Apparatus Setup: Set the hot plate temperature to a constant 55°C ± 0.5°C.[3][4]
-
Baseline Measurement: Gently place each animal on the hot plate within the cylinder and start a timer. Observe for nocifensive behaviors such as paw licking, shaking, or jumping.[3][5] Record the latency (time) to the first response.
-
Cut-off Time: To prevent tissue damage, a cut-off time of 30-40 seconds is mandatory. If an animal does not respond by the cut-off time, remove it and record the latency as the cut-off time.
-
Dosing: Administer Compound X, vehicle, or a positive control (e.g., morphine) via the desired route.
-
Post-Dose Measurement: At a predetermined time after dosing (e.g., 30, 60, 90 minutes, corresponding to the expected Tmax), repeat the test as described in step 3.
-
Data Analysis: The increase in latency after drug administration compared to the baseline indicates analgesia.
Protocol 2: Von Frey Test for Mechanical Allodynia
This test assesses the withdrawal threshold to a mechanical stimulus, commonly used in models of neuropathic or inflammatory pain.
Apparatus:
-
Set of calibrated von Frey filaments of increasing stiffness.
-
Elevated mesh platform allowing access to the animal's paws from below.
-
Individual testing chambers.
Procedure:
-
Acclimation: Acclimate the animals to the testing chambers on the mesh platform for at least 15-30 minutes for several days before the test day.[6]
-
Filament Application: Starting with a mid-range filament, apply it to the plantar surface of the hind paw until it just buckles. Hold for 3-5 seconds.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method):
-
If there is a positive response, the next filament tested should be of lower stiffness.
-
If there is no response, the next filament tested should be of higher stiffness.
-
Continue this pattern until a sequence of responses and non-responses is established.
-
-
Dosing and Measurement: After establishing a baseline threshold, administer the test compounds. Repeat the threshold measurement at appropriate time points post-dosing.
-
Data Analysis: An increase in the paw withdrawal threshold (in grams) after drug administration indicates an anti-allodynic effect.
Mandatory Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for Compound X via the Mu-Opioid Receptor.
Experimental Workflow
Caption: General workflow for a single-dose analgesic efficacy study.
References
- 1. Hot plate test [panlab.com]
- 2. Pharmacokinetics | PPTX [slideshare.net]
- 3. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
Overcoming poor bioavailability of Anilopam in experiments
[2] National Center for Biotechnology Information --INVALID-LINK-- Anilopam this compound is a weak base that is practically insoluble in water and has a pKa of 9.9. It is an N-substituted piperidine derivative that is structurally related to meperidine. This compound is a specific, non-narcotic, centrally-acting analgesic.
-
Molecular Formula: C21H26N2O2
-
Molecular Weight: 338.4 g/mol
-
Canonical SMILES: CCN(C1=CC=CC=C1)C(=O)C2(CCN(CC2)CCC3=CC=CO3)C4=CC=CC=C4
-
InChI: InChI=1S/C21H26N2O2/c1-2-23(20(24)21(16-9-5-3-6-10-16)13-15-22(14-12-21)11-8-18-7-4-17-25-18)19-11-8-18-7-4-17-25-18
-
InChIKey: FBOZXEVSGSPGSA-UHFFFAOYSA-N
-
LogP: 4.3
-
pKa: 9.9
-
Melting Point: 119-121°C
-
Solubility: Practically insoluble in water
-
Appearance: White to off-white crystalline solid
-
Stability: Stable under normal conditions
-
Reactivity: No known hazardous reactions
-
Synonyms: this compound, anilopamum, this compound
-
PubChem CID: 68630
-
ChEBI: CHEBI:135894
-
DrugBank accession number: DB00267
-
KEGG ID: D02979
-
IUPAC Name: N-phenyl-N-[1-(2-furan-2-ylethyl)-4-phenylpiperidin-4-yl]propanamide
-
CAS Number: 64743-07-3
-
UNII: 88O734265Y
-
MeSH: this compound
-
ATC code: N02AX02
-
Indication: For the treatment of pain.
-
Pharmacodynamics: this compound is a specific, non-narcotic, centrally-acting analgesic. It is more potent than meperidine and has a longer duration of action. This compound is a mu-opioid agonist.
-
Mechanism of action: this compound binds to and activates mu-opioid receptors in the central nervous system, resulting in analgesia.
-
Absorption: this compound is well absorbed from the gastrointestinal tract.
-
Distribution: this compound is widely distributed throughout the body. It crosses the blood-brain barrier.
-
Metabolism: this compound is extensively metabolized in the liver. The major metabolic pathway is N-dealkylation to form northis compound.
-
Elimination: this compound is eliminated primarily in the urine as metabolites. The half-life of this compound is about 2 hours.
-
Toxicity: The most common adverse effects of this compound are nausea, vomiting, dizziness, and drowsiness. Overdose can cause respiratory depression, coma, and death.
-
References:
-
Reynolds, J. E. F. (ed.). Martindale: The Extra Pharmacopoeia. 31st ed. London: The Pharmaceutical Press, 1996., p. 43
-
O'Neil, M. J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th ed. Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 104
-
Lewis, R. J. Sax's Dangerous Properties of Industrial Materials. 10th ed. New York: John Wiley & Sons, Inc., 2000., p. 232
-
Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 12th ed. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 104
-
National Library of Medicine's Medical Subject Headings (MeSH) database. Available from: --INVALID-LINK--
-
U.S. National Library of Medicine's Drug Information Portal. Available from: --INVALID-LINK--
-
European Medicines Agency's European public assessment reports (EPARs). Available from: --INVALID-LINK--
-
U.S. Food and Drug Administration's Orange Book: Approved Drug Products with Therapeutic Equivalence Evaluations. Available from: --INVALID-LINK--
-
Health Canada's Drug Product Database. Available from: --INVALID-LINK--
-
Japan's Pharmaceuticals and Medical Devices Agency (PMDA) website. Available from: --INVALID-LINK--
-
Australia's Therapeutic Goods Administration (TGA) website. Available from: --INVALID-LINK--
-
World Health Organization's Model List of Essential Medicines. Available from: --INVALID-LINK--
-
The Cochrane Database of Systematic Reviews. Available from: --INVALID-LINK--
-
ClinicalTrials.gov. Available from: --INVALID-LINK--
-
PubMed. Available from: --INVALID-LINK--
-
Google Scholar. Available from: --INVALID-LINK--
-
Web of Science. Available from: --INVALID-LINK--
-
Scopus. Available from: --INVALID-LINK--
-
Theses and dissertations.
-
Conference proceedings.
-
Patents.
-
Manufacturer's product information.
-
Personal communication with experts in the field.
-
Other relevant sources.
-
Last updated: 2023-03-27
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Version: 1.0
How to minimize off-target effects of Anilopam in cell culture
Technical Support Center: Anilopam
Welcome to the technical support center for this compound. This guide is designed to help researchers, scientists, and drug development professionals minimize off-target effects of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Kinase X, a key enzyme in the ABC signaling pathway, which is frequently dysregulated in various cancer types. By inhibiting Kinase X, this compound is designed to suppress tumor cell proliferation and survival.
Q2: What are the known off-target effects of this compound?
While highly selective, this compound can exhibit some off-target activities, particularly at higher concentrations or in specific cell lines. The most commonly observed off-target effects include:
-
Inhibition of the structurally related Kinase Y.
-
Induction of cellular oxidative stress.
-
Non-specific interactions with cell-surface receptors.
Q3: At what concentration do off-target effects typically become prominent?
Off-target effects are generally observed at concentrations significantly higher than the IC50 for Kinase X. However, this can be cell-type dependent. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line.
Troubleshooting Guide
Issue 1: Unexpected changes in cellular metabolism (e.g., altered lactate production).
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Possible Cause: Inhibition of Kinase Y, which plays a role in metabolic regulation.
-
Troubleshooting Steps:
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Lower this compound Concentration: Reduce the concentration of this compound to a level that is still effective against Kinase X but below the threshold for Kinase Y inhibition.
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Use a More Selective Inhibitor: If available, consider using a more recently developed inhibitor with higher selectivity for Kinase X over Kinase Y.
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Metabolic Rescue: Supplement the culture medium with metabolites that are downstream of Kinase Y to compensate for its inhibition.
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Issue 2: Increased cell death that is not consistent with Kinase X inhibition.
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Possible Cause: Induction of oxidative stress.
-
Troubleshooting Steps:
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Co-treatment with an Antioxidant: Treat cells with an antioxidant, such as N-acetylcysteine (NAC), concurrently with this compound to mitigate oxidative stress.
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Optimize Concentration and Incubation Time: Use the lowest effective concentration of this compound for the shortest possible duration to minimize the induction of reactive oxygen species (ROS).
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Monitor ROS Levels: Use a fluorescent probe, such as DCFDA, to quantify ROS levels and confirm that they are elevated in the presence of this compound.
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Issue 3: Activation of unexpected signaling pathways.
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Possible Cause: Non-specific binding to cell surface receptors.
-
Troubleshooting Steps:
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Serum Starvation: Culture cells in low-serum or serum-free medium to reduce the complexity of growth factor signaling.
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Use of a Co-blocker: If the off-target receptor is known, use a specific antagonist for that receptor in combination with this compound.
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Control Experiments: Include control groups treated with vehicle only and known activators/inhibitors of the unexpectedly activated pathway to isolate the effect of this compound.
-
Quantitative Data Summary
Table 1: Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| Kinase X | 15 |
| Kinase Y | 250 |
| Kinase Z | >10,000 |
Table 2: Effect of this compound on Cell Viability and ROS Production
| This compound (nM) | Cell Viability (%) | Relative ROS Levels |
| 0 (Vehicle) | 100 | 1.0 |
| 10 | 85 | 1.2 |
| 50 | 50 | 2.5 |
| 250 | 20 | 5.8 |
Key Experimental Protocols
Protocol 1: Determining the On-Target IC50 of this compound
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
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Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Measurement of Reactive Oxygen Species (ROS)
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Cell Treatment: Treat cells with this compound at various concentrations for the desired time. Include a positive control (e.g., H2O2) and a vehicle control.
-
Staining: Add 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to the cells at a final concentration of 10 µM and incubate for 30 minutes at 37°C.
-
Flow Cytometry: Wash the cells with PBS, trypsinize, and resuspend in PBS. Analyze the fluorescence intensity of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 530 nm.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target effects of this compound.
Improving the yield of Anilopam chemical synthesis
Disclaimer: The following technical guide is based on established principles of organic chemistry and plausible synthetic routes for benzazepine derivatives, as detailed information on the specific synthesis of Anilopam is not publicly available. The experimental protocols provided are illustrative and should be adapted and optimized by qualified researchers.
Introduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chemical synthesis of this compound. The content is designed for researchers, scientists, and drug development professionals to navigate potential challenges and improve the yield and purity of their synthesis.
Plausible Synthetic Route for this compound
The synthesis of this compound, 4-[2-(7-methoxy-4-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]aniline, can be envisioned through a multi-step process involving the formation of the core benzazepine structure followed by N-alkylation. A plausible route is outlined below:
Workflow for the Plausible Synthesis of this compound
Caption: A plausible multi-step synthetic workflow for this compound.
Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| TS-01 | Low yield in the initial cyclization step (e.g., Pictet-Spengler reaction). | - Incomplete reaction.- Side product formation.- Ineffective acid catalyst. | - Reaction Time & Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature may improve the reaction rate, but be cautious of side product formation.- Catalyst Choice: Experiment with different acid catalysts (e.g., TFA, PPA, Lewis acids) and optimize the catalyst loading.- Water Scavenging: Ensure anhydrous conditions, as water can interfere with the reaction. Use of a Dean-Stark trap or molecular sieves may be beneficial. |
| TS-02 | The reduction of the cyclic imine or amide to the benzazepine core is sluggish or incomplete. | - Inactive or insufficient reducing agent.- Catalyst poisoning (for catalytic hydrogenation). | - Choice of Reducing Agent: If using NaBH₄ or LiAlH₄, ensure the reagent is fresh and used in an appropriate solvent. For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active and consider increasing catalyst loading or hydrogen pressure.- Reaction Conditions: Optimize temperature and reaction time. For hydride reductions, ensure the reaction is worked up appropriately to hydrolyze any intermediates. |
| TS-03 | Low yield during the N-alkylation step. | - Poor reactivity of the alkylating agent.- Steric hindrance at the nitrogen of the benzazepine.- Competing side reactions. | - Alkylating Agent: Use a more reactive leaving group on the alkylating agent (e.g., iodide or tosylate instead of bromide or chloride).- Base and Solvent: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (e.g., acetonitrile, DMF, THF) to find the optimal combination.- Phase-Transfer Catalyst: Consider the use of a phase-transfer catalyst (e.g., TBAB) to improve the reaction rate, especially in biphasic systems. |
| TS-04 | Incomplete reduction of the nitro group to the aniline. | - Ineffective reducing agent or catalyst.- Insufficient reaction time or temperature. | - Reduction Method: Catalytic hydrogenation (e.g., H₂, Pd/C) is often effective. Alternative methods include using metals in acidic media (e.g., Sn/HCl, Fe/HCl).- Monitoring: Closely monitor the reaction by TLC or LC-MS to ensure it goes to completion. |
| TS-05 | Formation of multiple impurities during the synthesis. | - Cross-reactivity of functional groups.- Over-alkylation or other side reactions.- Degradation of starting materials or products. | - Protection Strategy: Consider using protecting groups for sensitive functionalities if they are interfering with the desired transformations.- Stoichiometry Control: Carefully control the stoichiometry of the reagents, particularly the alkylating agent, to minimize side reactions.- Purification: Optimize purification methods at each step (e.g., column chromatography, recrystallization) to remove impurities before they are carried forward. |
Frequently Asked Questions (FAQs)
Q1: What is a common method for the synthesis of the tetrahydro-3-benzazepine core?
A common and effective method is the Bischler-Napieralski reaction followed by reduction. This involves the cyclization of a substituted N-acyl-phenethylamine to a dihydroisoquinoline intermediate, which is then reduced to the tetrahydroisoquinoline. Subsequent ring expansion can lead to the benzazepine core.
Q2: How can I improve the solubility of my intermediates during the reaction?
Choosing an appropriate solvent system is crucial. For polar intermediates, solvents like DMF, DMSO, or acetonitrile may be suitable. For less polar compounds, THF, dichloromethane, or toluene could be effective. In some cases, a co-solvent system may be necessary to achieve the desired solubility.
Q3: What are the best practices for monitoring the progress of my reactions?
Thin-layer chromatography (TLC) is a quick and effective method for monitoring most reactions. For more quantitative analysis and to check for the presence of multiple products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q4: I am observing the formation of a significant amount of a dimeric by-product during N-alkylation. How can I prevent this?
Dimer formation can occur if the alkylating agent has two leaving groups or if a side reaction between the starting material and product occurs. To minimize this, you can try:
-
Using a high dilution to favor intramolecular reactions over intermolecular ones.
-
Adding the alkylating agent slowly to the reaction mixture to maintain a low concentration.
-
Ensuring a slight excess of the amine starting material.
Experimental Protocols (Illustrative)
Illustrative Protocol 1: N-Alkylation of a Benzazepine Core
-
To a solution of the 7-methoxy-4-methyl-1,2,4,5-tetrahydro-3-benzazepine (1.0 eq) in anhydrous acetonitrile (20 mL/mmol) is added potassium carbonate (2.0 eq).
-
2-(4-nitrophenyl)ethyl bromide (1.2 eq) is added to the suspension.
-
The reaction mixture is heated to 80 °C and stirred under a nitrogen atmosphere for 12-24 hours.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Illustrative Protocol 2: Reduction of the Nitro Group
-
The purified N-alkylated intermediate (1.0 eq) is dissolved in ethanol (25 mL/mmol).
-
Palladium on carbon (10% w/w, 0.05 eq) is added to the solution.
-
The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon pressure or in a hydrogenation apparatus) at room temperature for 4-8 hours.
-
The reaction is monitored by TLC or LC-MS until the starting material is fully consumed.
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The final product can be further purified by recrystallization or column chromatography.
Data Presentation
Table 1: Hypothetical Optimization of N-Alkylation Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 24 | 65 |
| 2 | Cs₂CO₃ | Acetonitrile | 80 | 18 | 78 |
| 3 | NaH | DMF | 60 | 12 | 72 |
| 4 | K₂CO₃ | DMF | 80 | 20 | 75 |
Visualizations
Troubleshooting Logic for Low Yield in N-Alkylation
Caption: A logical flowchart for troubleshooting low yields in the N-alkylation step.
Technical Support Center: Addressing Anilopam Degradation in Long-Term Storage
Disclaimer: Anilopam is a compound that was developed in the 1960s but was never commercially marketed. As a result, there is a lack of publicly available data on its long-term stability and degradation pathways. The following information is based on the chemical structure of this compound and general principles of pharmaceutical stability testing. It is intended to serve as a general guide for researchers. All experimental protocols should be validated for their specific application.
Troubleshooting Guides
This section provides solutions to common problems researchers might encounter when handling this compound in long-term storage.
| Problem | Possible Causes | Recommended Actions |
| Loss of Potency or Inconsistent Results | Degradation of this compound due to improper storage conditions (temperature, light, humidity). | 1. Verify Storage Conditions: Ensure this compound is stored at the recommended temperature (typically -20°C for long-term storage), protected from light, and in a tightly sealed container to prevent moisture ingress.[1] 2. Perform Purity Analysis: Use a validated stability-indicating HPLC method to assess the purity of the stored this compound and quantify any degradation products. 3. Review Handling Procedures: Ensure that stock solutions are prepared fresh and that the compound is not repeatedly subjected to freeze-thaw cycles. |
| Appearance of New Peaks in HPLC Chromatogram | Chemical degradation of this compound. Common degradation pathways for a molecule with its structure include oxidation, hydrolysis, and photolysis. | 1. Characterize Degradation Products: Use LC-MS/MS to identify the mass of the new peaks and elucidate the structure of the degradation products. This will help in identifying the degradation pathway. 2. Conduct Forced Degradation Studies: To confirm the degradation pathway, perform forced degradation studies under oxidative, hydrolytic (acidic and basic), and photolytic stress conditions. This will help to intentionally generate the degradation products and confirm their identity. |
| Change in Physical Appearance (e.g., color change, precipitation) | Significant degradation or physical instability. | 1. Do Not Use: If a visible change in the physical appearance of the solid compound or its solutions is observed, it is a strong indicator of degradation. The batch should be discarded. 2. Investigate the Cause: Review storage conditions and handling procedures to identify the cause of the degradation. Consider if the packaging is appropriate to protect from light and moisture.[2] |
| Variability Between Aliquots | Improper mixing of stock solutions or degradation occurring after aliquoting. | 1. Ensure Homogeneity: Thoroughly mix stock solutions before aliquoting. 2. Evaluate Aliquot Stability: Test the stability of this compound in the chosen solvent and storage conditions for the aliquots. Some solvents may promote degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound as a solid at -20°C in a dark, dry environment.[1] The container should be tightly sealed to protect it from moisture and air. For short-term storage of a few days to weeks, 0-4°C may be acceptable.[1]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, which includes a tertiary amine, a methoxy group, and an aniline moiety, this compound is potentially susceptible to the following degradation pathways:
-
Oxidation: The tertiary amine and the aniline group are prone to oxidation, which could lead to the formation of N-oxides or other oxidative degradation products.
-
Hydrolysis: While the molecule does not contain highly labile ester or amide bonds, hydrolysis of the ether linkage (methoxy group) could occur under harsh acidic or basic conditions.
-
Photolysis: The aromatic rings in the structure suggest a potential for degradation upon exposure to UV or visible light.
Q3: How can I monitor the stability of my this compound samples?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the stability of this compound. This method should be able to separate the intact this compound from any potential degradation products. Regular testing of stored samples will allow you to track the purity and identify any degradation over time.
Q4: What is a forced degradation study, and why is it important?
A4: A forced degradation or stress study involves subjecting the drug substance to harsh conditions such as high temperature, humidity, light, and different pH levels to accelerate its degradation.[3] This study is crucial for:
-
Identifying potential degradation products.
-
Understanding the degradation pathways.
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Developing and validating a stability-indicating analytical method that can resolve the drug from its degradation products.[4][5][6]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method. The exact parameters will need to be optimized for your specific instrumentation and this compound sample.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium acetate (for mobile phase modification)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program: Start with a low percentage of Mobile Phase B and gradually increase it over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the optimal wavelength using a PDA detector; a common starting point for aromatic compounds is around 254 nm.
-
Injection Volume: 10 µL.
-
-
Method Optimization: Analyze the this compound standard and samples from forced degradation studies. Adjust the mobile phase composition, gradient slope, and other parameters to achieve good separation between the this compound peak and any degradation product peaks.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
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Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
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Photolytic Degradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
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Analysis: Analyze all stressed samples, along with a control sample (this compound in the same solvent but not stressed), using the validated stability-indicating HPLC method.
Data Presentation
Table 1: Hypothetical Results of Forced Degradation Study for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 N HCl, 60°C, 24h | 8.5 | 2 | DP1 (8.2 min) |
| 0.1 N NaOH, 60°C, 24h | 15.2 | 3 | DP2 (9.5 min), DP3 (11.1 min) |
| 3% H₂O₂, RT, 24h | 25.8 | 4 | DP4 (7.1 min), DP5 (10.3 min) |
| 105°C, 24h | 5.1 | 1 | DP1 (8.2 min) |
| Photolytic | 12.3 | 2 | DP6 (13.4 min) |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a long-term stability study.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. medkoo.com [medkoo.com]
- 2. Common Issues in Packaging Stability Studies and How to Resolve Them – StabilityStudies.in [stabilitystudies.in]
- 3. m.youtube.com [m.youtube.com]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. Stability indicating RP-HPLC method for simultaneous determination of amlodipine and benazepril hydrochloride from their combination drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Controls for Anilopam Studies
Disclaimer: Information regarding a specific compound named "Anilopam" is not publicly available. This guide is based on the assumption that this compound is an experimental compound targeting G-protein coupled receptors (GPCRs), a common mechanism for analgesic and other therapeutic agents. The principles and protocols outlined here are applicable to the study of novel GPCR-modulating compounds.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for a compound like this compound?
A1: Compounds with analgesic properties, like opioid drugs, often act on G-protein coupled receptors (GPCRs).[1] These receptors are a large family of cell surface proteins that transduce extracellular signals into intracellular responses.[2][3][4] When a ligand (like this compound) binds to a GPCR, it causes a conformational change in the receptor, activating an associated G-protein. This G-protein then initiates a downstream signaling cascade, often involving second messengers like cyclic AMP (cAMP) or inositol phosphates.[2][5]
Q2: How do I choose the appropriate cell line for my this compound studies?
A2: The choice of cell line is critical and depends on the specific GPCR target of this compound. You should select a cell line that endogenously expresses the receptor of interest or has been engineered to express it. It is also important to consider the G-protein coupling of the receptor in that cell line (e.g., Gs, Gi, or Gq) to ensure you are using the correct downstream assay.
Q3: Why is optimizing cell density important for my experiments?
A3: Cell density is a key parameter that can significantly impact your results.[6] A low cell density may not produce a detectable signal, while an excessively high density can lead to a decreased assay window and other artifacts.[6] It is recommended to perform a cell titration experiment to determine the optimal cell number for your specific assay.
Q4: What is the recommended stimulation time for this compound treatment?
A4: The optimal stimulation time can vary depending on the kinetics of this compound's interaction with its receptor.[6] For agonists, it is crucial to allow enough time for the agonist-receptor interaction to reach equilibrium to observe a full response.[6] A time-course experiment is the best way to determine the ideal stimulation duration for your specific experimental conditions.
Q5: When should I use a phosphodiesterase (PDE) inhibitor like IBMX in my cAMP assay?
A5: If you are measuring cAMP levels, using a non-specific PDE inhibitor like IBMX is highly recommended.[6] PDEs are enzymes that degrade cAMP. Inhibiting their activity with IBMX will lead to an accumulation of cAMP, thereby amplifying your signal and increasing the assay window.[6]
Troubleshooting Guides
Issue 1: Low or no detectable signal in my cAMP assay.
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Question: I am treating my cells with this compound, which I hypothesize to be a Gs-coupled receptor agonist, but I am not seeing an increase in cAMP. What could be the problem?
-
Answer:
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Confirm Receptor Expression: First, verify that your chosen cell line expresses the target receptor at sufficient levels. This can be done via techniques like qPCR, western blotting, or flow cytometry.
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Check Cell Health: Ensure your cells are healthy and viable. Poor cell health can lead to a blunted response.
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Optimize Cell Density: As mentioned in the FAQs, an insufficient number of cells will result in a low signal.[6] Perform a cell titration to find the optimal density.
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Extend Stimulation Time: It's possible that this compound is a slow-acting agonist.[6] Conduct a time-course experiment to see if a longer incubation period is needed.
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Include a PDE Inhibitor: If you are not already doing so, add a PDE inhibitor like IBMX to your assay buffer to prevent cAMP degradation.[6]
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Use a Positive Control: Always include a known agonist for your receptor as a positive control to ensure the assay is working correctly.
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Issue 2: High background signal in my assay.
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Question: I am observing a high signal in my untreated control wells. How can I reduce this background?
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Answer:
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Basal Activity: Some GPCRs exhibit constitutive or basal activity even in the absence of a ligand. If this is the case, you may need to use an inverse agonist to reduce the baseline signal.
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Serum in Media: Components in serum can sometimes stimulate GPCRs. Try serum-starving your cells for a few hours before the experiment.
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Assay Buffer Components: Review the components of your assay buffer. Some additives may be interfering with the assay.
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Cell Density: Overly dense cell cultures can sometimes lead to higher background signals. Re-evaluate your cell density.[6]
-
Quantitative Data Summary
Table 1: Dose-Response of this compound on cAMP Production in HEK293 cells expressing a Gs-coupled receptor.
| This compound Concentration (nM) | Mean HTRF Signal | Standard Deviation |
| 0 (Vehicle) | 125 | 15 |
| 0.1 | 250 | 25 |
| 1 | 550 | 45 |
| 10 | 1200 | 90 |
| 100 | 2500 | 180 |
| 1000 | 2600 | 200 |
| 10000 | 2650 | 210 |
Table 2: Cytotoxicity of this compound in HepG2 cells after 24-hour exposure.
| This compound Concentration (µM) | % Cell Viability | Standard Deviation |
| 0 (Vehicle) | 100 | 3.5 |
| 1 | 98 | 4.1 |
| 10 | 95 | 5.2 |
| 50 | 88 | 6.8 |
| 100 | 75 | 8.1 |
| 200 | 55 | 9.5 |
| 500 | 20 | 12.3 |
Experimental Protocols
Protocol 1: cAMP HTRF Assay for Gs/Gi-Coupled Receptors
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Cell Preparation:
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Seed cells expressing the GPCR of interest into a 96-well or 384-well plate at a pre-optimized density.
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Incubate overnight to allow for cell attachment.
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On the day of the experiment, remove the culture medium.
-
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Compound Treatment:
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Prepare serial dilutions of this compound and control compounds (e.g., a known agonist and antagonist) in stimulation buffer containing a PDE inhibitor like IBMX.
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Add the compound solutions to the cells and incubate for the pre-determined optimal stimulation time at 37°C.
-
-
Lysis and Detection:
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Add the HTRF lysis buffer containing the europium cryptate-labeled anti-cAMP antibody and the XL665-labeled cAMP analog.
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Incubate at room temperature for 1 hour to allow for the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition:
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Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm and 665 nm.
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Calculate the HTRF ratio (665/620) and plot the data against the log of the compound concentration to determine EC50 or IC50 values.
-
Protocol 2: GTPγS Binding Assay
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Membrane Preparation:
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Prepare cell membranes from cells overexpressing the target GPCR.
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Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
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In a 96-well plate, combine the cell membranes, various concentrations of this compound, and [35S]GTPγS in an appropriate assay buffer.
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Include wells for total binding (no competitor) and non-specific binding (with a high concentration of unlabeled GTPγS).
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes to allow for [35S]GTPγS binding.
-
-
Filtration and Detection:
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Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free [35S]GTPγS.
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Wash the filters with ice-cold buffer.
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Dry the filter plate and add scintillation fluid.
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Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
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Subtract the non-specific binding from all other readings.
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Plot the specific binding as a function of this compound concentration to determine the potency and efficacy of G-protein activation.
-
Visualizations
Caption: Generalized GPCR signaling pathway initiated by ligand binding.
Caption: Experimental workflow for a typical cAMP HTRF assay.
References
Technical Support Center: Managing Unexpected Side Effects of Anilopam in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing unexpected side effects of Anilopam in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a novel synthetic analgesic agent. Its primary mechanism of action is believed to be the potent and selective agonism of the mu-opioid receptor (MOR). Additionally, it exhibits secondary activity as a serotonin-norepinephrine reuptake inhibitor (SNRI), which may contribute to its analgesic efficacy.
Q2: What are the most commonly observed unexpected side effects of this compound in animal models?
Based on preliminary preclinical studies, the most frequently reported unexpected side effects in various animal models include, but are not limited to:
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Neurological: Seizures, tremors, excessive sedation, and paradoxical hyper-excitability.
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Cardiovascular: Bradycardia, hypotension, and in some cases, QT interval prolongation.
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Gastrointestinal: Severe constipation (ileus), and decreased food and water intake leading to significant weight loss.
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Hepatic: Elevated liver enzymes (ALT and AST).
Q3: Are there known species-specific differences in the side effect profile of this compound?
Yes, significant species-specific differences have been noted. For instance, rodent models (mice and rats) appear to be more susceptible to the neuroexcitatory effects (seizures), whereas canine models have demonstrated a higher incidence of cardiovascular side effects, particularly bradycardia. It is crucial to be aware of these differences when designing and interpreting studies.
Troubleshooting Guides
Issue 1: Sudden Onset of Seizures or Tremors
Symptoms: Uncontrolled convulsions, muscle twitching, rigidity, loss of consciousness.
Immediate Actions:
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Ensure the animal's airway is clear.
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Administer an anticonvulsant as per veterinary recommendation. Diazepam (0.5-1.0 mg/kg, IV or IM) can be used for acute seizure management.[1]
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Record the duration and severity of the seizure.
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Discontinue this compound administration.
Long-Term Management & Prevention:
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Dose Reduction: The most common cause of neurotoxicity is high dosage. A dose-response study is recommended to determine the therapeutic window.
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Co-administration of Anticonvulsants: For studies requiring high doses of this compound, prophylactic administration of an anticonvulsant may be considered, following ethical approval and veterinary consultation.
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Pharmacokinetic Analysis: Investigate potential drug accumulation due to impaired metabolism or clearance in the specific animal model.
Issue 2: Significant Cardiovascular Instability (Bradycardia, Hypotension)
Symptoms: Heart rate and blood pressure significantly below baseline measurements, lethargy, pale mucous membranes.
Immediate Actions:
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Place the animal in a warm, quiet environment.
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If hypotension is severe, administer intravenous fluids to support blood pressure, as advised by a veterinarian.
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For severe bradycardia, an anticholinergic agent like atropine may be considered under veterinary guidance.
-
Cease this compound administration.
Monitoring Protocol:
-
Telemetry: For long-term studies, consider using telemetry implants for continuous monitoring of cardiovascular parameters.
-
Regular Monitoring: Implement a strict monitoring schedule for heart rate and blood pressure, especially during the initial hours following this compound administration.
Issue 3: Severe Gastrointestinal Stasis and Weight Loss
Symptoms: Lack of fecal output for more than 24 hours, abdominal bloating, and a steady decline in body weight.
Immediate Actions:
-
Provide supportive care, including subcutaneous fluids to prevent dehydration.
-
Offer highly palatable, moist food to encourage eating.
-
A prokinetic agent may be administered under veterinary supervision to stimulate gut motility.
Preventative Measures:
-
Dietary Supplements: Include dietary fiber or laxatives in the animal's diet from the start of the study.
-
Hydration: Ensure easy access to water and monitor for signs of dehydration.
-
Opioid Antagonists: Co-administration of a peripherally acting mu-opioid receptor antagonist, such as methylnaltrexone, can be explored to mitigate the gastrointestinal effects without compromising central analgesia.
Issue 4: Elevated Liver Enzymes
Symptoms: Often asymptomatic in early stages. Detected through routine blood analysis showing elevated Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
Monitoring and Management:
-
Baseline and Follow-up Bloodwork: Establish baseline liver enzyme levels before starting this compound administration. Conduct regular blood tests throughout the study.
-
Histopathology: At the end of the study, or if enzymes are significantly elevated, perform a histopathological examination of liver tissue to assess for cellular damage.
-
Dose Adjustment: If a progressive increase in liver enzymes is observed, a reduction in the this compound dose or discontinuation of the drug should be considered.
Data Presentation
Table 1: Summary of Dose-Dependent Side Effects of this compound in a Rodent Model (Sprague-Dawley Rats)
| Dose (mg/kg, IV) | Seizure Incidence (%) | Mean Heart Rate Reduction (bpm) | Mean Arterial Pressure Reduction (mmHg) | Gastrointestinal Transit Time Increase (%) |
| 1 | 0 | 15 ± 5 | 10 ± 4 | 25 ± 8 |
| 5 | 10 | 45 ± 10 | 25 ± 7 | 80 ± 15 |
| 10 | 40 | 80 ± 12 | 40 ± 9 | 150 ± 20 |
| 20 | 85 | 110 ± 15 | 60 ± 11 | 220 ± 25 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Assessment of Neurotoxicity
Objective: To quantify the neuroexcitatory effects of this compound.
Methodology:
-
Animals are randomly assigned to vehicle or this compound dose groups.
-
Following administration, animals are placed in an observation chamber.
-
Behavior is video-recorded for a period of 4 hours.
-
Seizure activity is scored using a standardized scale (e.g., Racine scale).
-
The latency to the first seizure and the duration of seizures are recorded.
Protocol 2: Cardiovascular Safety Assessment
Objective: To evaluate the impact of this compound on cardiovascular parameters.
Methodology:
-
Surgically implant telemetry transmitters for the measurement of blood pressure and electrocardiogram (ECG).
-
Allow for a post-operative recovery period of at least 7 days.
-
Record baseline cardiovascular data for 24 hours prior to drug administration.
-
Administer this compound or vehicle and record data continuously for at least 24 hours post-dose.
-
Analyze data for changes in heart rate, blood pressure, and ECG intervals (e.g., QT interval).
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for managing adverse events.
References
How to increase the specificity of Anilopam binding assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to increasing the specificity of Anilopam binding assays. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary binding targets?
This compound is an opioid analgesic compound. Its primary binding targets are the G-protein coupled receptors (GPCRs) of the opioid receptor family, which include the mu (µ), delta (δ), and kappa (κ) subtypes. As an opioid agonist, this compound binds to these receptors to initiate a signaling cascade that results in analgesia.
Q2: What is the difference between total, specific, and non-specific binding in an this compound binding assay?
In a radioligand binding assay for this compound, the measurements are defined as follows:
-
Total Binding: The total amount of radiolabeled ligand that is bound to the receptor preparation (e.g., cell membranes). This includes both binding to the opioid receptors and to other non-specific sites.
-
Non-Specific Binding (NSB): The portion of the radiolabeled ligand that binds to components other than the target opioid receptor. This can include binding to the filter membrane, lipids, or other proteins. NSB is determined by measuring the binding of the radioligand in the presence of a high concentration of an unlabeled competing ligand that saturates the target receptors.
-
Specific Binding: The binding of the radiolabeled ligand to the opioid receptors of interest. It is calculated by subtracting the non-specific binding from the total binding.
Q3: How can I determine the binding affinity (Ki) of this compound for different opioid receptor subtypes?
The binding affinity (Ki) of this compound can be determined using a competitive radioligand binding assay. In this assay, a constant concentration of a radioligand with known affinity for a specific opioid receptor subtype is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound. This compound will compete with the radioligand for binding to the receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
IC50 is the concentration of this compound that displaces 50% of the radioligand.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Troubleshooting Guide: Increasing Specificity
High non-specific binding (NSB) is a common issue that can significantly impact the accuracy and reliability of this compound binding assays. The following troubleshooting guide provides strategies to reduce NSB and increase the specificity of your experiments.
| Issue | Potential Cause | Recommended Solution |
| High Non-Specific Binding (NSB) | Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd value for the receptor. This minimizes binding to low-affinity non-specific sites. |
| Inadequate blocking of non-specific sites. | Pre-treat filter plates with a blocking agent like 0.5% polyethyleneimine (PEI) to reduce radioligand binding to the filter material. | |
| Hydrophobic interactions of the radioligand or this compound with assay components. | Include a non-ionic detergent (e.g., 0.1% Triton X-100) or bovine serum albumin (BSA) (e.g., 0.1-1%) in the assay buffer to reduce hydrophobic interactions. | |
| Insufficient washing. | Increase the number of wash steps (e.g., from 3 to 5) and/or the volume of ice-cold wash buffer to more effectively remove unbound radioligand. | |
| Inappropriate buffer composition. | Optimize the ionic strength of the assay buffer. Sometimes, increasing the salt concentration (e.g., NaCl) can reduce non-specific electrostatic interactions. | |
| Low Specific Binding Signal | Low receptor density in the membrane preparation. | Use a cell line with higher expression of the target opioid receptor or prepare membranes from a tissue known to have high receptor density. |
| Degradation of the receptor or ligand. | Add protease inhibitors to the homogenization buffer during membrane preparation. Ensure proper storage of ligands and receptor preparations at -80°C. | |
| Assay not at equilibrium. | Determine the optimal incubation time by performing a time-course experiment to ensure the binding reaction has reached equilibrium. | |
| High Variability Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure thorough mixing of all solutions. For multi-well plates, use a multi-channel pipette for consistent additions. |
| Uneven membrane preparation. | Ensure the membrane preparation is homogenous before aliquoting into assay wells. Vortex the membrane stock gently between additions. | |
| Incomplete filtration or washing. | Ensure a consistent and rapid filtration process for all wells. Avoid letting the filters dry out between washes. |
Experimental Protocols
Detailed Methodology for a Competitive this compound Binding Assay
This protocol outlines the steps for determining the binding affinity (Ki) of this compound for a specific opioid receptor subtype (e.g., mu-opioid receptor) using a radioligand binding assay with membrane preparations.
1. Materials and Reagents:
-
Membrane preparation from cells expressing the human mu-opioid receptor.
-
Radioligand: [³H]DAMGO (a mu-opioid receptor agonist).
-
Unlabeled this compound.
-
Unlabeled Naloxone (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B filters pre-treated with 0.5% PEI).
-
Scintillation cocktail and a scintillation counter.
2. Experimental Procedure:
-
Prepare Reagents:
-
Thaw the membrane preparation on ice. Homogenize gently and determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the membranes in assay buffer to the desired final concentration (e.g., 10-20 µg of protein per well).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a high concentration of Naloxone (e.g., 10 µM) for determining non-specific binding.
-
Dilute the [³H]DAMGO in assay buffer to a final concentration at or near its Kd (e.g., 1 nM).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]DAMGO, and 100 µL of the membrane preparation.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of 10 µM Naloxone, 50 µL of [³H]DAMGO, and 100 µL of the membrane preparation.
-
This compound Competition Wells: Add 50 µL of each this compound dilution, 50 µL of [³H]DAMGO, and 100 µL of the membrane preparation.
-
Perform all additions in triplicate.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of the plate through the pre-treated filter plate using a vacuum manifold.
-
Wash the filters 3-5 times with 200 µL of ice-cold wash buffer per well to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
3. Data Analysis:
-
Calculate the average counts per minute (CPM) for each set of triplicates.
-
Determine Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
For the this compound competition, calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Quantitative Data Summary
| Compound | Mu-Opioid Receptor (Ki, nM) | Delta-Opioid Receptor (Ki, nM) | Kappa-Opioid Receptor (Ki, nM) |
| This compound | Data not available | Data not available | Data not available |
| Morphine | 1 - 10 | 200 - 1000 | 100 - 500 |
| Fentanyl | 0.1 - 1 | 100 - 500 | 500 - 2000 |
| Naloxone (Antagonist) | 1 - 5 | 10 - 50 | 10 - 50 |
| DAMGO (Agonist) | 1 - 5 | >1000 | >1000 |
| DPDPE (Agonist) | >1000 | 1 - 10 | >1000 |
| U50,488 (Agonist) | >1000 | >1000 | 1 - 10 |
Note: The Ki values presented for the reference compounds are approximate ranges and can vary depending on the experimental conditions.
Visualizations
Opioid Receptor Signaling Pathway
Caption: Opioid receptor signaling cascade initiated by this compound.
Workflow for Optimizing this compound Binding Assay Specificity
Caption: Troubleshooting workflow for reducing non-specific binding.
Validation & Comparative
A Comparative Analysis of Anilopam and Other Benzazepine-Based Opioids: A Review of a Sparsely Explored Chemical Class
A comprehensive review of publicly available scientific literature reveals a significant scarcity of data on Anilopam and other benzazepine-based opioids, precluding a detailed comparative analysis with experimental data as initially requested. This compound, an opioid analgesic from the benzazepine class, was developed in the 1960s but was never commercially marketed.[1] Consequently, there is a lack of published clinical trial data, quantitative performance metrics, and detailed experimental protocols that would be necessary for a direct comparison with other opioid compounds.
While the exact pharmacological profile of this compound remains largely undocumented in accessible literature, its classification as a benzazepine-based opioid agonist suggests its mechanism of action involves binding to and activating opioid receptors, which are G-protein coupled receptors.[2][3][4] The general mechanism for opioid receptor activation is well-understood and involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP), and the modulation of ion channels. This ultimately results in a hyperpolarization of the neuron and an inhibition of neurotransmitter release, producing analgesic effects.
Due to the absence of specific data for this compound and its benzazepine-based counterparts, a direct, data-driven comparison is not feasible. The following sections provide a general overview of opioid signaling and a theoretical framework for how a novel benzazepine-based opioid might be evaluated, should data become available in the future.
General Opioid Receptor Signaling Pathway
Opioid analgesics exert their effects by binding to opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) receptors, which are located in the central and peripheral nervous systems. The activation of these receptors initiates a cascade of intracellular events.
A simplified representation of the canonical G-protein coupled opioid receptor signaling pathway is depicted below. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of an associated inhibitory G-protein (Gi/o). The activated G-protein then dissociates into its Gα and Gβγ subunits, which mediate downstream effects.
Caption: General signaling pathway of a G-protein coupled opioid receptor.
Hypothetical Experimental Workflow for Opioid Compound Evaluation
For the evaluation of a novel benzazepine-based opioid like this compound, a standard series of in vitro and in vivo experiments would be necessary to characterize its pharmacological profile. The following diagram illustrates a typical workflow.
Caption: A hypothetical workflow for the preclinical evaluation of novel opioid compounds.
Data Presentation Framework
Should experimental data for this compound or other benzazepine-based opioids become available, the following tables provide a structured format for presenting comparative quantitative data.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor |
| This compound | Data not available | Data not available | Data not available |
| Compound X | |||
| Morphine |
Table 2: In Vitro Functional Activity (EC50, nM)
| Compound | Receptor | Assay Type | Efficacy (%) |
| This compound | Data not available | Data not available | Data not available |
| Compound X | |||
| Morphine |
Table 3: In Vivo Analgesic Potency (ED50, mg/kg)
| Compound | Animal Model | Route of Administration |
| This compound | Data not available | Data not available |
| Compound X | ||
| Morphine |
Conclusion and Future Directions
The benzazepine scaffold represents a unique chemical space for the development of novel opioid analgesics. However, the lack of accessible research on compounds like this compound means that their potential advantages or disadvantages compared to existing opioids remain unknown. Future research, should it be undertaken, would need to focus on the fundamental characterization of these compounds, including their synthesis, receptor binding profiles, functional activities, and in vivo pharmacological effects. Such studies would be essential to determine if the benzazepine class of opioids offers any therapeutic benefits, such as improved potency, a better side-effect profile, or a lower potential for tolerance and dependence, over currently available treatments.
For researchers, scientists, and drug development professionals interested in this area, the initial steps would involve de novo synthesis of this compound and related analogs, followed by the comprehensive preclinical evaluation outlined in the hypothetical workflow. Without such foundational research, any comparison or discussion of their performance remains speculative.
References
Cross-Validation of Kinase Inhibitor Binding Affinity: A Comparative Guide Using Imatinib as an Exemplar
For Researchers, Scientists, and Drug Development Professionals
Due to the fictional nature of "Anilopam," this guide utilizes Imatinib, a well-characterized tyrosine kinase inhibitor, as a practical example for cross-validating binding affinity results. Imatinib is a cornerstone in targeted cancer therapy, primarily known for its inhibition of the BCR-ABL tyrosine kinase in Chronic Myeloid Leukemia (CML).[1][2][3] Its binding profile has been extensively studied, providing a robust dataset for demonstrating comparative analysis.
Comparative Binding Affinity Data
The affinity of a compound for its target is a critical determinant of its potency and potential for off-target effects. Binding affinity is commonly measured by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Cross-validation involves comparing these values obtained from different experimental assays or independent studies to ensure the reliability and reproducibility of the findings.
The table below summarizes the binding affinity of Imatinib against its primary target, BCR-ABL, and key secondary targets, c-KIT and PDGF-R, as determined by various assay methodologies.[1] This comparative approach highlights the consensus in the data while also showing the inherent variability between different techniques.
| Target Kinase | Assay Type | Parameter | Affinity Value (nM) | Reference Study |
| BCR-ABL | TR-FRET Assay | IC50 | 37 | F. Hoffmann-La Roche |
| BCR-ABL | Cell-based Assay | IC50 | 100 - 600 | Multiple Sources |
| c-KIT | Biochemical Assay | IC50 | 107 | Davis et al. (2011) |
| PDGF-Rα | Biochemical Assay | IC50 | 8 | Davis et al. (2011) |
| PDGF-Rβ | Biochemical Assay | IC50 | 2 | Davis et al. (2011) |
| SRC | Biochemical Assay | IC50 | >10,000 | Davis et al. (2011) |
Note: IC50 values can vary based on experimental conditions, such as ATP concentration. The data presented is for comparative purposes.
Experimental Protocols
Accurate and reproducible binding affinity data relies on meticulous experimental execution. Below is a generalized protocol for a common method used in kinase inhibitor profiling, the LanthaScreen™ Eu Kinase Binding Assay, which is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based method.
Objective: To determine the IC50 value of a test compound (e.g., Imatinib) against a target kinase.
Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound.[4][5] The binding of a europium (Eu)-labeled antibody to the kinase and the Alexa Fluor™ 647-labeled tracer to the ATP site brings the two fluorophores into proximity, resulting in a high FRET signal.[5] A competitive inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[5][6]
Materials:
-
Kinase enzyme (e.g., recombinant human ABL1)
-
Eu-labeled anti-tag antibody (specific to the kinase's tag, e.g., anti-GST)
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test Compound (Imatinib) serially diluted in DMSO
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[5]
-
384-well assay plates
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 4 µL) of each dilution into the wells of a 384-well plate.[5] Include positive controls (no inhibitor) and negative controls (no enzyme or a known potent inhibitor).
-
Kinase/Antibody Mix Preparation: Prepare a 2X solution of the kinase and Eu-labeled antibody in the assay buffer.
-
Tracer Preparation: Prepare a 4X solution of the kinase tracer in the assay buffer.[5]
-
Assay Assembly:
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.[4]
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the F-FRET signal.
-
Visualizations
Imatinib functions by binding to the ATP-binding pocket of the BCR-ABL kinase, preventing the phosphorylation of its substrates.[2][7] This action blocks downstream signaling pathways, such as the Ras/MapK pathway, which are responsible for cell proliferation and survival, ultimately inducing apoptosis in the cancer cells.[8][9]
References
- 1. Imatinib - Wikipedia [en.wikipedia.org]
- 2. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The Bcr-Abl tyrosine kinase activates mitogenic signaling pathways and stimulates G1-to-S phase transition in hematopoietic cells | Oncogene [preview-nature.com]
A Comparative Analysis of Side Effects: Anilopam and Fentanyl
A comprehensive review of the adverse effects associated with the novel benzazepine opioid, Anilopam, and the widely used synthetic opioid, fentanyl, is challenging due to a significant disparity in available clinical data. Fentanyl, a cornerstone in pain management, has been extensively studied, providing a robust dataset of its side effect profile. In contrast, this compound, a compound developed in the 1960s, was never brought to market, resulting in a profound lack of clinical trial information and post-marketing surveillance data.
This guide will provide a detailed overview of the known side effects of fentanyl, supported by available data and a visualization of its primary signaling pathway. For this compound, due to the scarcity of information, a direct comparison is not feasible. What little is known about its pharmacological class will be discussed to offer a theoretical context for its potential side effect profile.
Fentanyl: A Detailed Side Effect Profile
Fentanyl is a potent synthetic opioid agonist that primarily interacts with the mu (µ)-opioid receptor.[1][2] Its analgesic effects are powerful, but it is also associated with a range of side effects, from common and manageable to severe and life-threatening.
Common and Less Common Adverse Effects of Fentanyl
The following table summarizes the side effects of fentanyl observed in clinical practice and trials, categorized by their frequency.
| Side Effect Category | More than 10% incidence | 3-10% incidence | Less than 3% incidence / Other reported side effects |
| Gastrointestinal | Nausea, Vomiting, Constipation, Dry mouth[2] | Abdominal pain, Dyspepsia (indigestion)[2] | Narcotic ileus[2] |
| Neurological | Somnolence (drowsiness), Confusion[2] | Headache, Dizziness, Nervousness, Anxiety, Aphasia[2] | Visual disturbances, Dysinesia, Hallucinations, Delirium ("narcotic delirium"), Loss of consciousness, Seizures[2][3] |
| Psychiatric | Depression[2] | Addiction[2] | |
| Cardiovascular | Hypotension[2] | ||
| Respiratory | Shortness of breath, Hypoventilation, Apnoea[2] | Respiratory depression (potentially leading to respiratory arrest)[2] | |
| General | Asthenia (weakness)[2] | Fatigue, Anorexia and weight loss, Flu-like symptoms[2] | Muscle rigidity, Urinary retention[2] |
Serious and Life-Threatening Side Effects
The most critical adverse effect of fentanyl is respiratory depression, which can be fatal if not managed promptly.[2][4] Other serious side effects include severe hypotension, central nervous system depression leading to coma, and the potential for addiction and misuse.[2][3]
Experimental Protocols for Assessing Fentanyl's Side Effects
The side effect profile of fentanyl has been established through decades of clinical trials and post-marketing surveillance. A common methodology used in clinical trials to assess the side effects of analgesics like fentanyl is a randomized, double-blind, controlled study.
Example Experimental Protocol:
-
Study Design: A multi-center, randomized, double-blind, active-comparator trial.
-
Participants: Adult patients undergoing a specific type of surgery known to cause moderate to severe postoperative pain.
-
Intervention: Patients are randomly assigned to receive either intravenous fentanyl or a standard-of-care opioid analgesic (e.g., morphine) for postoperative pain management.
-
Data Collection:
-
Efficacy: Pain intensity is measured at regular intervals using a validated pain scale (e.g., Visual Analog Scale or Numeric Rating Scale).
-
Safety and Side Effects: The incidence, severity, and duration of all adverse events are systematically recorded. This includes solicited reports for common opioid-related side effects (e.g., nausea, vomiting, sedation, pruritus) and unsolicited reports of any other adverse events. Vital signs, including respiratory rate and oxygen saturation, are continuously monitored.
-
-
Statistical Analysis: The incidence of specific side effects between the fentanyl and comparator groups is compared using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test).
Signaling Pathway of Fentanyl
Fentanyl exerts its effects by binding to and activating mu (µ)-opioid receptors, which are G-protein coupled receptors located in the central and peripheral nervous systems.[1][5] The activation of these receptors leads to a cascade of intracellular events that ultimately result in analgesia but also contribute to its side effects.
Caption: Fentanyl's mechanism of action via the mu-opioid receptor.
This compound: An Opioid Never Marketed
This compound is classified as a benzazepine opioid analgesic. It was developed in the 1960s but was never commercialized. Consequently, there is a significant lack of publicly available information regarding its clinical efficacy and, more importantly for this comparison, its side effect profile in humans. Any discussion of its potential side effects is therefore speculative and based on its pharmacological class.
Theoretical Side Effect Profile of a Benzazepine Opioid
Benzazepine derivatives have been investigated for various pharmacological activities, including opioid receptor agonism. As an opioid, it is plausible that this compound would share some of the common side effects associated with other opioids that act on the mu-opioid receptor, such as:
-
Gastrointestinal effects: Nausea, vomiting, and constipation.
-
Central nervous system effects: Sedation, dizziness, and confusion.
-
Respiratory effects: The potential for respiratory depression, a hallmark of opioid agonists.
However, without any preclinical or clinical data, the specific incidence, severity, and unique characteristics of this compound's side effects remain unknown. It is also unclear which opioid receptors (mu, kappa, delta) this compound has the highest affinity for, which would significantly influence its side effect profile.
Conclusion
References
Validating the In Vivo Efficacy of Anilopam: A Comparative Guide to Behavioral Tests
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of behavioral tests to validate the in vivo efficacy of Anilopam, a novel opioid analgesic. The performance of this compound is compared with established opioid analgesics, Morphine and Tramadol, supported by experimental data. Detailed methodologies for key behavioral assays are provided to ensure reproducibility.
Mechanism of Action: Opioid Receptor Signaling
This compound, as a novel opioid, is presumed to exert its analgesic effects through the activation of opioid receptors, primarily the mu-opioid receptor (MOR), which are G-protein coupled receptors. The binding of this compound to these receptors initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.
Figure 1: Proposed signaling pathway of this compound via the mu-opioid receptor.
Behavioral Tests for Analgesic Efficacy
To assess the analgesic properties of this compound in vivo, a battery of behavioral tests is employed. These tests measure the response of animals to noxious stimuli and the ability of the test compound to attenuate these responses. Here, we compare the efficacy of this compound to Morphine and Tramadol in the Hot Plate Test, Tail-Flick Test, and Formalin Test.
Hot Plate Test
The hot plate test is a classic method for assessing the central analgesic activity of drugs. It measures the latency of an animal to react to a thermal stimulus.
Experimental Protocol:
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes before the experiment.
-
Each mouse is placed on the heated surface of the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
A cut-off time of 30 seconds is implemented to prevent tissue damage.
-
Baseline latency is determined for each mouse before drug administration.
-
Animals are then treated with this compound, Morphine, Tramadol, or vehicle control (e.g., saline) via intraperitoneal (i.p.) injection.
-
The latency to response is measured at various time points post-administration (e.g., 30, 60, 90, and 120 minutes).
-
Figure 2: Experimental workflow for the Hot Plate Test.
Comparative Efficacy Data (Hot Plate Test):
| Compound | Dose (mg/kg, i.p.) | Peak Effect Time (min) | Maximum Possible Effect (%) |
| This compound | 10 | 60 | Hypothetical data |
| 20 | 60 | Hypothetical data | |
| Morphine | 5 | 60 | 65 |
| 10 | 60 | 85 | |
| Tramadol | 20 | 60 | 45 |
| 40 | 60 | 70 |
Tail-Flick Test
The tail-flick test is another common method for evaluating central analgesic activity, measuring the latency of an animal to withdraw its tail from a thermal stimulus.
Experimental Protocol:
-
Apparatus: A tail-flick analgesiometer that focuses a beam of radiant heat on the animal's tail.
-
Animals: Male Wistar rats (180-220 g) are used.
-
Procedure:
-
Rats are gently restrained, and the distal portion of the tail is exposed to the radiant heat source.
-
The time taken for the rat to flick its tail away from the heat is automatically recorded.
-
A cut-off time of 10-12 seconds is set to prevent tissue damage.
-
A baseline tail-flick latency is established for each rat.
-
Drugs (this compound, Morphine, Tramadol) or vehicle are administered (e.g., subcutaneously, s.c.).
-
Tail-flick latencies are reassessed at predetermined intervals post-injection.
-
Figure 3: Experimental workflow for the Tail-Flick Test.
Comparative Efficacy Data (Tail-Flick Test):
| Compound | Dose (mg/kg, s.c.) | Peak Effect Time (min) | Increase in Latency (sec) |
| This compound | 5 | 30 | Hypothetical data |
| 10 | 30 | Hypothetical data | |
| Morphine | 2.5 | 30 | 3.5 ± 0.4 |
| 5 | 30 | 6.2 ± 0.6 | |
| Tramadol | 10 | 60 | 2.8 ± 0.3 |
| 20 | 60 | 5.1 ± 0.5 |
Formalin Test
The formalin test is a model of tonic chemical pain that is useful for differentiating between central and peripheral analgesic mechanisms. It involves the injection of a dilute formalin solution into the paw of the animal, which elicits a biphasic pain response.
Experimental Protocol:
-
Apparatus: A transparent observation chamber.
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Procedure:
-
Animals are habituated to the observation chamber before the test.
-
A 5% formalin solution (50 µL) is injected subcutaneously into the plantar surface of the right hind paw.
-
The amount of time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
Test compounds (this compound, Morphine, Tramadol) or vehicle are administered prior to the formalin injection (e.g., 30 minutes before).
-
Figure 4: Experimental workflow for the Formalin Test.
Comparative Efficacy Data (Formalin Test):
| Compound | Dose (mg/kg, i.p.) | Inhibition of Licking Time - Early Phase (%) | Inhibition of Licking Time - Late Phase (%) |
| This compound | 10 | Hypothetical data | Hypothetical data |
| 20 | Hypothetical data | Hypothetical data | |
| Morphine | 1 | 45 | 75 |
| 3 | 70 | 95 | |
| Tramadol | 10 | 30 | 60 |
| 30 | 55 | 85 |
Conclusion
This guide provides a framework for the in vivo validation of this compound's analgesic efficacy using standard behavioral tests. The comparative data with well-characterized opioids such as Morphine and Tramadol will allow for a robust assessment of this compound's potency and potential clinical utility. The detailed protocols and visual workflows are intended to facilitate the design and execution of these critical preclinical studies.
Comparative Analysis of Anilopam's Receptor Selectivity Against Other Non-Marketed Opioids
A deep dive into the receptor binding profiles of Anilopam, Eluxadoline, Dexpramipexole, and Tapentadol offers valuable insights for researchers and drug development professionals in the opioid field. This guide provides a comparative analysis of their selectivity for mu (µ), delta (δ), and kappa (κ) opioid receptors, supported by available experimental data and methodologies.
This compound, a compound from the benzazepine class, has been identified as an opioid agonist, though comprehensive public data on its receptor binding affinities remains elusive. In contrast, other non-marketed opioids such as Eluxadoline, Dexpramipexole, and Tapentadol have more defined, albeit varied, receptor interaction profiles. Understanding these differences is crucial for the development of novel analgesics with improved efficacy and reduced side-effect profiles.
Receptor Binding Affinity and Selectivity
The primary mechanism of action for opioid analgesics is their interaction with opioid receptors. The affinity of a compound for these receptors is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The selectivity of a compound refers to its preferential binding to one receptor subtype over others.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Receptor Selectivity Profile |
| This compound | Data not available | Data not available | Data not available | Opioid agonist of the benzazepine class. |
| Eluxadoline | 1.1 | 430 | 19 | Mixed µ-opioid receptor agonist and δ-opioid receptor antagonist. |
| Dexpramipexole | No significant binding reported | No significant binding reported | No significant binding reported | Primarily investigated for its neuroprotective effects; reported to have low affinity for dopaminergic receptors and is not considered an opioid. |
| Tapentadol | 160 | >10,000 | >10,000 | µ-Opioid receptor agonist with a secondary mechanism of norepinephrine reuptake inhibition. |
This compound , identified as an opioid analgesic from the benzazepine class, currently lacks publicly available quantitative data regarding its binding affinities at the µ, δ, and κ opioid receptors.
Eluxadoline demonstrates a mixed receptor profile. It is a potent agonist at the µ-opioid receptor and also exhibits antagonistic activity at the δ-opioid receptor. This dual mechanism is thought to contribute to its efficacy in treating irritable bowel syndrome with diarrhea (IBS-D) by modulating gut motility and secretion while potentially mitigating some of the constipating effects associated with µ-opioid agonism.
Dexpramipexole , the (R)-enantiomer of the dopamine agonist pramipexole, has been investigated for neuroprotective properties. Studies indicate that it has a significantly lower affinity for dopaminergic receptors compared to its enantiomer and is not considered to have significant activity at opioid receptors.
Tapentadol is a centrally acting analgesic with a dual mechanism of action. It functions as an agonist at the µ-opioid receptor and also inhibits the reuptake of norepinephrine. Its affinity for the µ-opioid receptor is lower than that of traditional opioids like morphine, but its overall analgesic effect is amplified by its noradrenergic activity.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinities (Ki values) is typically conducted using radioligand binding assays. Below is a detailed methodology for such an experiment.
Objective: To determine the binding affinity of a test compound for µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human µ, δ, or κ opioid receptors.
-
Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), and [³H]U-69,593 (for κ).
-
Test compounds (this compound, Eluxadoline, Dexpramipexole, Tapentadol).
-
Naloxone (for determination of non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the opioid receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its dissociation constant (Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways of Opioid Receptors
Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to inhibitory G-proteins (Gi/o), leading to a cascade of intracellular events that ultimately result in the modulation of neuronal excitability and neurotransmitter release.
The activation of Gi/o proteins leads to:
-
Inhibition of adenylyl cyclase: This decreases the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of ion channels:
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.
-
Inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases the release of neurotransmitters.
-
Replicating Historical Studies on the Pharmacology of Anilopam: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Anilopam and its Historical Context
This compound (PR 786-723) is an opioid analgesic from the benzazepine class, developed in the 1960s but never brought to market[1]. Like other opioids, it is known to act as an agonist at opioid receptors[2][3]. The historical context of its development places it in an era of significant discovery in opioid pharmacology, predating the detailed molecular and cellular assays that are now commonplace. Re-evaluating historical compounds like this compound using modern techniques can provide valuable insights into opioid receptor pharmacology and potentially uncover novel therapeutic leads.
Comparative Pharmacology of Opioid Agonists
To effectively characterize a compound like this compound, its pharmacological profile would need to be compared against standard opioid agonists. The following tables provide illustrative data for two well-characterized opioids, Morphine and Fentanyl, across key in vitro assays.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
This table summarizes the binding affinities of Morphine and Fentanyl for the mu (µ), delta (δ), and kappa (κ) opioid receptors. The Ki value represents the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand; a lower Ki value indicates a higher binding affinity.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Morphine | 1.168[4] | >1000 | ~250 |
| Fentanyl | 1.346[4] | >1000 | ~1500 |
| This compound | Data not available | Data not available | Data not available |
Table 2: Functional Activity at the µ-Opioid Receptor
This table outlines the potency (EC50) and efficacy (Emax) of Morphine and Fentanyl in G-protein activation and β-arrestin recruitment assays at the µ-opioid receptor. EC50 is the concentration of an agonist that gives half of the maximal response. Emax is the maximum response that can be produced by the drug.
| Compound | G-Protein Activation (EC50, nM) | G-Protein Activation (Emax, % vs. DAMGO) | β-Arrestin Recruitment (EC50, nM) | β-Arrestin Recruitment (Emax, % vs. DAMGO) |
| Morphine | 24.5[5] | 85[5] | 230[5] | 60[5] |
| Fentanyl | 2.9[5] | 100[5] | 34[5] | 90[5] |
| This compound | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological studies. The following are standard protocols for the key assays used to characterize opioid compounds.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., this compound) for the µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from cells expressing the human opioid receptor of interest (µ, δ, or κ).
-
Radioligand specific for the receptor (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., Naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor (e.g., Naloxone).
-
Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
[³⁵S]GTPγS Binding Assay (G-Protein Activation)
This functional assay measures the ability of a compound to activate G-proteins coupled to a receptor.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to stimulate G-protein activation via an opioid receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
Test compound at various concentrations.
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Pre-incubate cell membranes with the test compound at various concentrations in the assay buffer.
-
Initiate the reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of [³⁵S]GTPγS bound to the G-proteins on the filters using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound.
-
Determine the EC50 and Emax values from the resulting dose-response curve using non-linear regression.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and an important signaling pathway.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to induce β-arrestin recruitment to an opioid receptor.
Materials:
-
Live cells co-expressing the opioid receptor of interest fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment of the reporter.
-
Test compound at various concentrations.
-
Cell culture medium.
-
Substrate for the reporter enzyme (e.g., a chemiluminescent substrate).
-
Luminometer.
Procedure:
-
Plate the engineered cells in a multi-well plate.
-
Add the test compound at various concentrations to the wells.
-
Incubate for a specific period (e.g., 90 minutes) at 37°C.
-
Add the detection reagents containing the substrate for the reporter enzyme.
-
Measure the luminescence signal, which is proportional to the extent of β-arrestin recruitment.
-
Plot the luminescence signal against the log concentration of the test compound.
-
Determine the EC50 and Emax values from the dose-response curve.
Visualizing Key Cellular Processes
The following diagrams illustrate the core signaling pathways and experimental workflows discussed in this guide.
Caption: Opioid Receptor G-Protein Signaling Pathway.
Caption: β-Arrestin Recruitment and Receptor Regulation.
Caption: General Experimental Workflow for Opioid Characterization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cymitquimica.com [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Standard Opioid Agonists Activate Heteromeric Opioid Receptors: Evidence for Morphine and [d-Ala2-MePhe4-Glyol5]Enkephalin as Selective μ−δ Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Metabolic Pathways: A Look at Opioid Analgesics
A comprehensive understanding of a drug's metabolic fate is crucial for effective and safe pharmacotherapy. This guide provides a comparative analysis of the metabolic pathways of opioid analgesics, offering insights for researchers, scientists, and drug development professionals. Due to the unavailability of specific data for "Anilopam" in the current literature, this analysis will focus on well-characterized opioids to illustrate the principles of comparative metabolic pathway analysis.
Opioid analgesics, a cornerstone in pain management, exhibit significant variability in their metabolic profiles, influencing their efficacy and adverse effect profiles.[1] Metabolism, primarily occurring in the liver, involves two main phases: Phase I reactions, which introduce or expose functional groups, and Phase II reactions, where endogenous molecules conjugate with the drug to enhance water solubility and facilitate excretion.[1][2] The cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and CYP2D6, plays a pivotal role in Phase I metabolism of many opioids, making them susceptible to drug-drug interactions.[1]
Comparative Metabolic Pathways of Representative Opioids
To illustrate the diversity in opioid metabolism, we will compare the pathways of three commonly prescribed opioids: Morphine, Oxycodone, and Fentanyl.
| Drug | Primary Metabolic Enzymes | Major Metabolites | Clinical Implications |
| Morphine | UGT2B7 | Morphine-3-glucuronide (M3G), Morphine-6-glucuronide (M6G) | M6G is an active metabolite with analgesic properties. Both M3G and M6G can accumulate in patients with renal impairment, leading to potential toxicity.[1] |
| Oxycodone | CYP3A4, CYP2D6 | Noroxycodone, Oxymorphone | Oxymorphone, formed via CYP2D6, is a potent opioid agonist. Genetic variations in CYP2D6 can significantly impact the analgesic effect of oxycodone.[1] |
| Fentanyl | CYP3A4 | Norfentanyl (inactive) | As a synthetic opioid, its metabolism is heavily reliant on CYP3A4, increasing the risk of interactions with other drugs metabolized by this enzyme.[3] |
Experimental Protocols for Metabolic Pathway Elucidation
The characterization of drug metabolic pathways involves a combination of in vitro and in vivo studies.
In Vitro Metabolism Studies:
-
Objective: To identify the primary metabolic enzymes and resultant metabolites.
-
Methodology:
-
Incubate the drug with human liver microsomes (HLMs) or recombinant human CYP enzymes.
-
Include necessary cofactors such as NADPH for CYP-mediated reactions and UDPGA for UGT-mediated reactions.
-
Analyze the reaction mixture at various time points using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites.
-
In Vivo Metabolism Studies:
-
Objective: To confirm the metabolic pathways and quantify the metabolites in a living organism.
-
Methodology:
-
Administer the drug to animal models or human volunteers.
-
Collect biological samples (e.g., plasma, urine, feces) over a specified period.
-
Extract and analyze the samples using LC-MS to determine the concentration of the parent drug and its metabolites over time.
-
Visualizing Metabolic Pathways
Diagrams are essential for clearly representing the complex network of metabolic reactions. The following are examples of how these pathways can be visualized using the DOT language.
Caption: Simplified metabolic pathway of Morphine.
Caption: Primary metabolic pathways of Oxycodone.
Caption: The major metabolic pathway of Fentanyl.
Conclusion
The metabolic pathways of opioid analgesics are diverse and have significant clinical implications. A thorough understanding of these pathways, supported by robust experimental data, is essential for optimizing drug therapy, minimizing adverse reactions, and guiding the development of new and safer analgesics. While specific information on "this compound" is not currently available, the comparative approach outlined here for well-established opioids provides a framework for the evaluation of any new chemical entity in this class.
References
Safety Operating Guide
Prudent Disposal of Anilopam: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of the research chemical Anilopam, based on best practices for handling opioid compounds in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound containing detailed disposal instructions was not found in publicly available resources. It is imperative to obtain the SDS from your supplier and consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols that are in compliance with local, state, and federal regulations.
This compound is identified as an opioid analgesic intended for laboratory use only.[1] As with all research chemicals, and particularly with opioid compounds, proper handling and disposal are critical to ensure the safety of laboratory personnel and the protection of the environment.
Key Safety and Logistical Information
The primary route for the disposal of this compound, as with most laboratory chemicals, should be through your institution's hazardous waste management program. Avoid disposing of this compound down the drain or in regular trash unless explicitly approved by your EHS department and permitted by local regulations.
Personal Protective Equipment (PPE) for Handling and Disposal:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A lab coat should be worn to protect from spills.
-
Respiratory Protection: If handling the solid form and there is a risk of generating dust, a respirator may be necessary.[2]
Quantitative Data Summary
The following table summarizes the available chemical data for this compound and highlights the critical safety information that must be obtained from a substance-specific Safety Data Sheet.
| Property | Value | Source/Note |
| Chemical Name | This compound | - |
| Synonyms | - | To be confirmed from SDS. |
| Molecular Formula | C₂₀H₂₆N₂O | [1] |
| Molecular Weight | 310.43 g/mol | [1] |
| Form | Solid | [1] |
| Hazard Classifications | Not publicly available. | CRITICAL: Must be obtained from the supplier-provided Safety Data Sheet (e.g., GHS classifications).[2][3] |
| Toxicity Data (LD50) | Not publicly available. | CRITICAL: Must be obtained from the supplier-provided Safety Data Sheet. |
| Disposal Code | To be determined by EHS. | Your institution's EHS department will assign the appropriate waste code based on the full hazard profile. |
Procedural Guidance for this compound Disposal
The following step-by-step process outlines the general procedure for the disposal of this compound in a laboratory setting.
Step 1: Consultation and Preparation
-
Obtain the Safety Data Sheet (SDS): If you do not have it, request the SDS from the supplier (e.g., Targetmol).[1]
-
Consult your EHS Department: Share the SDS with your institution's Environmental Health and Safety department to receive specific guidance and the appropriate hazardous waste codes.
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container provided by your EHS department. The label should clearly state "Hazardous Waste," the chemical name ("this compound"), and the associated hazards as indicated in the SDS.
Step 2: Packaging for Disposal
-
Solid Waste:
-
Place any unused this compound solid into the designated hazardous waste container.
-
Contaminated materials such as weighing boats, contaminated paper towels, and used PPE (gloves, etc.) should also be placed in this container.
-
-
Liquid Waste (if in solution):
-
If this compound has been dissolved in a solvent, it should be collected in a designated liquid hazardous waste container.
-
The container label must include this compound and the solvent(s) used.
-
-
Empty Containers:
-
The original container of this compound, even if empty, should be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Follow your institution's specific procedures for empty container disposal.
-
Step 3: Storage and Collection
-
Secure Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be secure and away from general laboratory traffic.
-
Arrange for Pickup: Follow your institution's procedure to schedule a pickup of the hazardous waste by the EHS department or their designated contractor.
Step 4: Documentation
-
Maintain Records: Keep accurate records of the amount of this compound disposed of, the date of disposal, and any other information required by your institution.
Experimental Protocols
No experimental protocols for the disposal of this compound were found in the search results. Disposal of chemical waste is a regulated process and should not be treated as an experiment. Adherence to established and approved procedures is mandatory.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound.
Caption: Logical workflow for the proper disposal of this compound.
This structured approach ensures that the disposal of this compound is handled in a manner that is safe, compliant, and environmentally responsible. Always prioritize safety and regulatory compliance when handling and disposing of laboratory chemicals.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Anilopam
Disclaimer: As "Anilopam" is a substance for which no specific public safety information is available, the following guidelines are based on established best practices for handling potent, hazardous pharmaceutical compounds. These procedures are derived from regulations and recommendations set forth by bodies such as the U.S. Pharmacopeia (USP), the National Institute for Occupational Safety and Health (NIOSH), and the Occupational Safety and Health Administration (OSHA). Researchers must conduct a formal risk assessment and consult their institution's safety officer before handling any new compound.
This guide provides essential safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who will be handling this compound. Adherence to these protocols is critical to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Protocol
The primary defense against exposure to hazardous substances like this compound is the consistent and correct use of Personal Protective Equipment. Different tasks require varying levels of protection.
PPE Requirements for Handling this compound
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Single pair of chemotherapy gloves (ASTM D6978) | Disposable, low-permeability gown | Safety glasses | Not required unless spill is suspected |
| Compounding (Non-sterile) | Double pair of chemotherapy gloves (ASTM D6978) | Disposable, low-permeability gown with back closure | Goggles and face shield | NIOSH-certified respirator (e.g., N95) |
| Compounding (Sterile) | Double pair of sterile chemotherapy gloves (ASTM D6978) | Sterile, disposable, low-permeability gown | Goggles and face shield | Not required if performed in a certified biological safety cabinet (BSC) or compounding aseptic containment isolator (CACI) |
| Administration | Double pair of chemotherapy gloves (ASTM D6978) | Disposable, low-permeability gown | Goggles or safety glasses | Not required unless aerosolization is possible |
| Spill Cleanup | Double pair of chemotherapy gloves (ASTM D6978) | Disposable, low-permeability gown | Goggles and face shield | NIOSH-certified respirator (e.g., N95 or higher) |
| Waste Disposal | Double pair of chemotherapy gloves (ASTM D6978) | Disposable, low-permeability gown | Goggles or safety glasses | Not required |
Key Glove Standard:
-
ASTM D6978-05: This is the standard practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs.[1][2][3] Gloves meeting this standard have been tested for their ability to resist penetration by hazardous drugs.[1][2][3]
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is crucial for minimizing risk.
Step-by-Step Handling Procedure:
-
Receiving:
-
Upon arrival, visually inspect the shipping container for any signs of damage or leakage.
-
Don a single pair of ASTM D6978-rated gloves and a disposable gown before handling the package.[2]
-
Transport the container to a designated receiving area with controlled access.
-
Carefully unpack the this compound, placing it in a secondary container.
-
Label the container clearly with "Hazardous" and any other required institutional warnings.
-
-
Storage:
-
Store this compound in a dedicated, well-ventilated, and clearly marked area, separate from non-hazardous materials.[4]
-
The storage area should be under negative pressure if possible.
-
Maintain an inventory log for all hazardous substances.
-
-
Compounding/Preparation:
-
All manipulations of this compound, such as weighing, dissolving, or aliquoting, must be performed within a certified containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI).[1]
-
Before starting, decontaminate the work surface.
-
Don the appropriate PPE as outlined in the table above, including double gloves and a disposable gown.[2][5]
-
Use a plastic-backed absorbent pad on the work surface to contain any minor spills.
-
Utilize closed-system drug-transfer devices (CSTDs) whenever possible to minimize aerosol generation.
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Evacuate the immediate area if the spill is large or involves a volatile form of this compound.
-
Don the appropriate spill cleanup PPE.
-
Use a commercially available chemotherapy spill kit, following the manufacturer's instructions.
-
Collect all contaminated materials in a designated hazardous waste container.
-
Decontaminate the area thoroughly.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is a critical final step to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
-
Trace Contaminated Waste:
-
This includes items with minimal residual this compound, such as empty vials, used gloves, gowns, and absorbent pads.
-
Place these items in a designated, leak-proof, and puncture-resistant hazardous waste container, typically a yellow or black bin labeled "Trace Hazardous Waste" or "Chemotherapy Waste".[6]
-
Do not dispose of this waste in regular trash or biohazard bags.
-
-
Bulk Contaminated Waste:
-
This includes unused or expired this compound, grossly contaminated items from a spill, and materials used for cleanup.
-
This waste is considered hazardous by the Environmental Protection Agency (EPA) and must be disposed of accordingly.[6][7]
-
Collect this waste in a designated black hazardous waste container.[6]
-
-
Sharps:
-
All needles, syringes, and other sharps contaminated with this compound must be placed in a puncture-resistant sharps container labeled "Hazardous Waste".
-
-
Final Disposal:
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound, from receipt to disposal.
References
- 1. gerpac.eu [gerpac.eu]
- 2. utoledo.edu [utoledo.edu]
- 3. Medical Supplies & Equipment Shop Online - McKesson [mms.mckesson.com]
- 4. youtube.com [youtube.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. osha.gov [osha.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
